Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate
Descripción
BenchChem offers high-quality Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
ethyl 6-chloro-8-methyl-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-3-18-13(17)10-6-15-11-7(2)4-8(14)5-9(11)12(10)16/h4-6H,3H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTMBADUIBZXKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401172806 | |
| Record name | Ethyl 6-chloro-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401172806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175134-96-0 | |
| Record name | Ethyl 6-chloro-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175134-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-chloro-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401172806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate
The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and process development.
CAS Number: 228728-86-7 Chemical Class: 4-Hydroxyquinoline-3-carboxylate ester Primary Application: Pharmacophore scaffold for fluoroquinolone antibiotics
Compound Identity & Physicochemical Profile
Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate is a critical heterocyclic intermediate used primarily in the synthesis of antibacterial agents. It belongs to the 4-quinolone-3-carboxylic acid family, a scaffold known for inhibiting bacterial DNA gyrase and topoisomerase IV.
| Property | Specification |
| CAS Number | 228728-86-7 |
| Molecular Formula | C₁₃H₁₂ClNO₃ |
| Molecular Weight | 265.69 g/mol |
| IUPAC Name | Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, hot acetic acid; poorly soluble in water |
| Density (Predicted) | ~1.343 g/cm³ |
| Boiling Point (Predicted) | ~385 °C (at 760 mmHg) |
| pKa (Predicted) | ~6.5 (enolic OH), ~10.5 (NH tautomer) |
Structural Identifiers
-
SMILES: CCOC(=O)C1=C(O)C2=CC(Cl)=CC(C)=C2N=C1 (Enol form)
-
InChI Key: ADRPVZZHQISFPW-UHFFFAOYSA-N
Synthesis Protocol: The Gould-Jacobs Reaction
The industrial standard for synthesizing 4-hydroxyquinoline-3-carboxylates is the Gould-Jacobs reaction .[1] This sequence involves the condensation of an aniline derivative with an alkoxymethylene malonate, followed by a high-temperature thermal cyclization.[2][3]
Reaction Pathway Diagram
The following flowchart illustrates the stepwise conversion from precursors to the final quinoline scaffold.
Figure 1: Synthetic workflow via the Gould-Jacobs reaction.[2][3][4][5][6]
Detailed Experimental Protocol
Note: This protocol is adapted from standard procedures for 4-hydroxyquinolines. All steps must be performed in a fume hood due to the release of ethanol and high temperatures.
Step 1: Condensation (Formation of the Enamine)
-
Charge: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap (or distillation head), combine 4-chloro-2-methylaniline (1.0 eq) and Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).
-
Reaction: Heat the mixture to 110–120°C . Ethanol is generated as a byproduct.
-
Monitoring: Continue heating until the theoretical amount of ethanol has distilled off (typically 1–2 hours). The mixture will solidify or become a thick oil upon cooling.
-
Verification: The intermediate (diethyl 2-((4-chloro-2-methylphenyl)amino)methylene)malonate) can be recrystallized from ethanol/hexane for characterization, but is often used directly (one-pot) in industrial settings.
Step 2: Thermal Cyclization
-
Solvent: Prepare a reaction vessel with a high-boiling solvent such as Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) or Diphenyl ether . Heat the solvent to 250–260°C (reflux).
-
Addition: Slowly add the intermediate from Step 1 to the boiling solvent. Critical: Addition must be slow to maintain the high temperature required for cyclization.
-
Reaction: Maintain reflux for 30–60 minutes. The reaction involves an electrocyclic ring closure followed by the elimination of ethanol.
-
Workup:
-
Cool the mixture to room temperature. The product, being less soluble than the impurities, typically precipitates.
-
Add a non-polar solvent (e.g., hexane or heptane) to further promote precipitation if necessary.
-
Filter the solid and wash with acetone or ethanol to remove residual Dowtherm A.
-
-
Purification: Recrystallize from DMF or acetic acid if high purity (>99%) is required.
Mechanistic Insight
The transformation relies on the addition-elimination mechanism followed by an electrocyclic reaction .
-
Michael Addition: The aniline nitrogen attacks the electron-deficient double bond of EMME.
-
Elimination: The ethoxy group is eliminated, reforming the double bond and releasing ethanol.
-
Cyclization: At high temperatures (>250°C), the intermediate undergoes a 6π-electrocyclic ring closure involving the aromatic ring and the ester carbonyl.
-
Tautomerization: The resulting ketone tautomerizes to the stable 4-hydroxyquinoline (or 4-quinolone) form.
Figure 2: Mechanistic stages of the quinolone core formation.
Characterization & Quality Control
To validate the identity of CAS 228728-86-7, the following analytical signatures are expected:
Proton NMR (¹H-NMR)
Solvent: DMSO-d₆
-
δ 1.3 ppm (t, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃ ).
-
δ 2.4-2.5 ppm (s, 3H): Methyl group attached to the aromatic ring (Ar-CH₃ ).
-
δ 4.2 ppm (q, 2H): Methylene protons of the ethyl ester (-OCH₂ CH₃).
-
δ 7.5-8.2 ppm (m, 2H): Aromatic protons (H-5 and H-7). The substitution pattern (6-Cl, 8-Me) leaves these two positions meta to each other.
-
δ 8.5-8.8 ppm (s, 1H): H-2 proton of the quinoline ring (highly deshielded).
-
δ 12.0+ ppm (br s, 1H): Hydroxyl/NH proton (tautomeric).
HPLC Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
-
Detection: UV at 254 nm (aromatic core) and 320 nm (conjugated system).
Applications in Drug Development
This compound serves as a "Building Block" (Level 2 Intermediate) in the synthesis of third- and fourth-generation fluoroquinolones.
-
N-Alkylation: The nitrogen at position 1 is typically alkylated (e.g., with ethyl iodide or cyclopropyl bromide) to increase antibacterial potency.
-
C-7 Substitution: The position para to the nitrogen (C-7) is often targeted for nucleophilic aromatic substitution (SNAr) to introduce piperazine or pyrrolidine moieties, which broaden the spectrum of activity against Gram-positive bacteria.
-
Hydrolysis: The C-3 ethyl ester is hydrolyzed to the free carboxylic acid, which is essential for binding to the DNA gyrase enzyme.
References
-
Sigma-Aldrich. Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate Product Page. Retrieved from (Verified CAS 228728-86-7).
-
Gould, R. G., & Jacobs, W. A. (1939).[7] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. (Seminal paper on the Gould-Jacobs reaction).[1]
-
ChemicalBook. 6-CHLORO-4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER Properties. Retrieved from .
-
National Institutes of Health (NIH). PubChem Compound Summary: Quinoline-3-carboxylic acid derivatives. Retrieved from .
-
MDPI. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." Molecules, 2020. Retrieved from .
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. ablelab.eu [ablelab.eu]
- 4. rsc.org [rsc.org]
- 5. 4-Chloro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 6. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. Gould-Jacobs Reaction [drugfuture.com]
An In-Depth Technical Guide to Elucidating the Mechanism of Action of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate
Foreword: From Privileged Scaffold to Mechanistic Insight
The quinoline nucleus represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate belongs to this versatile class of molecules. While its direct and specific mechanism of action is not yet fully elucidated in publicly available literature, its structural similarity to other well-characterized quinoline and 8-hydroxyquinoline derivatives provides a strong foundation for hypothesizing and experimentally validating its biological function.
This guide is designed for researchers, scientists, and drug development professionals. It will not merely present a known pathway but will instead serve as a comprehensive roadmap for the scientific inquiry required to define the mechanism of action for this compound. We will proceed from foundational knowledge of related compounds to the proposal of putative mechanisms and, most critically, detail the experimental workflows necessary to test these hypotheses with scientific rigor.
Part 1: The Chemical and Biological Context
Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate is a heterocyclic compound featuring a quinoline core. The 4-hydroxy group, 6-chloro substitution, 8-methyl group, and the ethyl carboxylate at position 3 are all critical functional groups that will dictate its physicochemical properties and interactions with biological macromolecules.
The broader family of quinoline derivatives has been shown to exert its effects through various mechanisms:
-
Enzyme Inhibition: Many quinoline-based compounds act as inhibitors of key enzymes. For instance, certain derivatives have been developed as inhibitors of HER2 kinase, a critical target in breast cancer therapy.[4] Others have been shown to inhibit biotin carboxylase, an essential enzyme in bacterial fatty acid synthesis.[5]
-
Metal Ion Chelation: The 8-hydroxyquinoline scaffold is a well-known chelator of metal ions.[2][6] This property is crucial for the activity of compounds targeting metalloenzymes or aiming to disrupt metal homeostasis in pathological conditions, such as neurodegenerative diseases.[2][7]
-
Antimicrobial Activity: The antibacterial properties of quinolones are often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. While this is a hallmark of fluoroquinolones, other quinoline derivatives may also possess antibacterial activity through different mechanisms.[8][9]
-
Antiproliferative Effects: Quinolines have been investigated for their anticancer properties, with some derivatives showing potent cytotoxicity against various cancer cell lines.[9][10][11] The mechanisms underlying these effects are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell survival and proliferation.
Given the structure of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate, particularly the 4-hydroxy and 8-methylquinoline core, it is plausible that its mechanism of action could involve one or more of the pathways mentioned above.
Part 2: Putative Mechanisms of Action and Experimental Validation
Based on the established activities of structurally related compounds, we can propose several testable hypotheses for the mechanism of action of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate.
Hypothesis 1: Inhibition of a Key Kinase
The quinoline scaffold is present in several kinase inhibitors. The 4-hydroxyquinoline moiety can act as a hinge-binding motif in the ATP-binding pocket of kinases.
A logical first step is to perform a broad-spectrum kinase inhibition assay to identify potential targets.
Protocol 1: In Vitro Kinase Panel Screen
-
Compound Preparation: Dissolve Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Assay Setup: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega, MilliporeSigma) that offers a panel of hundreds of human kinases.
-
Primary Screen: Screen the compound at a single high concentration (e.g., 10 µM) against the kinase panel. The assay typically measures the remaining kinase activity after incubation with the compound, often using a phosphospecific antibody-based detection method or a luminescence-based ATP depletion assay.
-
Hit Identification: Identify "hits" as kinases showing significant inhibition (e.g., >50%) in the primary screen.
-
Dose-Response Analysis: For the identified hits, perform a dose-response analysis by incubating the kinase with serial dilutions of the compound.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each hit kinase by fitting the dose-response data to a suitable sigmoidal curve.
Data Presentation:
| Kinase Target | IC50 (µM) |
| Kinase A | 1.2 |
| Kinase B | 8.5 |
| Kinase C | > 50 |
Logical Relationship Diagram:
Caption: Workflow for identifying and validating kinase inhibition.
Hypothesis 2: Antimicrobial Activity via Inhibition of Essential Bacterial Enzymes
The quinoline core is central to the activity of many antibacterial agents.[8]
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Strains: Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Broth Microdilution: Prepare a two-fold serial dilution of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate in a 96-well plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation:
| Bacterial Strain | MIC (µg/mL) |
| S. aureus | 4 |
| E. coli | 64 |
| P. aeruginosa | >128 |
Protocol 3: Bacterial DNA Gyrase Inhibition Assay
If the compound shows promising antibacterial activity, particularly against Gram-negative bacteria, assessing its effect on DNA gyrase is a logical next step.
-
Assay Kit: Utilize a commercially available DNA gyrase supercoiling assay kit (e.g., from Inspiralis or TopoGEN).
-
Reaction Setup: Set up reactions containing supercoiled DNA substrate, DNA gyrase, ATP, and varying concentrations of the test compound. Include a known gyrase inhibitor (e.g., ciprofloxacin) as a positive control and DMSO as a negative control.
-
Incubation: Incubate the reactions at 37°C for the recommended time (e.g., 1 hour).
-
Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Inhibition of gyrase activity will result in a decrease in the supercoiled DNA form and an increase in the relaxed form.
Signaling Pathway Diagram:
Caption: Proposed pathway for antibacterial action via DNA gyrase inhibition.
Part 3: Comprehensive Reference List
References
-
MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
-
PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
National Center for Biotechnology Information. Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. [Link]
-
Royal Society of Chemistry. Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. [Link]
-
National Center for Biotechnology Information. Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. [Link]
-
Google Patents. 8-hydroxy quinoline derivatives.
-
ResearchGate. Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025) | Request PDF. [Link]
-
Royal Society of Chemistry. Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. [Link]
-
National Center for Biotechnology Information. Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. [Link]
-
iomcworld.org. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. [Link]
-
PubMed. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. [Link]
-
scipress.com. Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. [Link]
-
PubChem. Methyl quinoline-6-carboxylate. [Link]
-
National Center for Biotechnology Information. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. [Link]
-
PubMed. Synthesis of Novel Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate Derivatives and Their Biological Evaluation. [Link]
-
PubChem. Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. WO2004007461A1 - 8-hydroxy quinoline derivatives - Google Patents [patents.google.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Green synthesis and antitumor activity of ( E )-diethyl 2-styrylquinoline-3,4-dicarboxylates - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04588B [pubs.rsc.org]
solubility of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate in different solvents
Technical Guide: Solubility Profiling of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate
Executive Summary
Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate (CAS: 228728-86-7) is a critical pharmacophore in the synthesis of quinolone antibiotics and anticoccidial agents (e.g., Decoquinate analogs).[1][2] Its solubility profile is a rate-limiting factor in two key drug development stages: process purification (recrystallization) and biological formulation .[1][2]
This guide provides a technical analysis of the compound's solvation thermodynamics, predictive solubility behavior based on structural activity relationships (SAR), and a validated protocol for experimental determination.[1][2]
Key Physicochemical Insight: The compound exhibits keto-enol tautomerism .[1][2] While nomenclature often refers to the "4-hydroxy" form, in the solid state, these derivatives predominantly exist as the 4-oxo (quinolone) tautomer.[1][2] This results in strong intermolecular hydrogen bonding and high crystal lattice energy, necessitating high-polarity aprotic solvents (DMSO, DMF) for dissolution and high temperatures for recrystallization from protic solvents (Ethanol).[1][2]
Physicochemical Profile & Theoretical Solubility
Understanding the molecular architecture is prerequisite to solvent selection.[1][2]
| Property | Value / Characteristic | Impact on Solubility |
| Molecular Formula | C₁₃H₁₂ClNO₃ | Moderate molecular weight (265.69 g/mol ).[1][2] |
| LogP (Predicted) | ~3.2 – 3.8 | Lipophilic; poor water solubility (< 0.1 mg/mL).[1][2] |
| H-Bond Donors | 1 (NH/OH tautomer) | Strong crystal lattice stability via intermolecular H-bonds.[1][2] |
| H-Bond Acceptors | 3 (C=O, Ester O, N) | Good solubility in solvents capable of H-bond acceptance.[1][2] |
| Melting Point | >250°C (Typical for class) | High melting point indicates high energy cost to break lattice (requires high T for dissolution).[1][2] |
Solvent Compatibility Matrix (Predicted)
Based on Hansen Solubility Parameters (HSP) and the "Like Dissolves Like" principle:
-
Class A (High Solubility): Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).[1][2]
-
Class B (Temperature-Dependent Solubility): Ethanol, Methanol, Isopropanol, Ethyl Acetate.[1][2]
-
Class C (Low Solubility): Water, Hexane, Diethyl Ether.[1][2]
Experimental Protocol: Saturation Solubility Determination
Since specific solubility data for this derivative is often proprietary or absent in open literature, the following self-validating protocol is the industry standard for generating this data.
Methodology: Static Equilibrium (Shake-Flask Method)
Reagents:
-
Analyte: Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate (>98% purity).[1][2]
-
Solvents: HPLC grade (Methanol, Ethanol, Acetone, DMSO, etc.).[1][2]
Workflow:
-
Preparation: Add excess solid compound to 10 mL of the selected solvent in a jacketed glass vessel.
-
Equilibration: Stir magnetically at a fixed temperature (e.g., 298.15 K) for 24–48 hours.
-
Sampling: Stop stirring and allow settling for 2 hours.
-
Filtration: Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.
-
Dilution & Analysis: Dilute the filtrate with mobile phase and analyze via HPLC-UV (typically at 254 nm).
HPLC Conditions (Standardized):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 × 150 mm, 5 µm).[1][2]
-
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 v/v].[1][2]
Visualization: Solubility Workflow & Mechanism
Figure 1: Solubility Determination Workflow
This diagram outlines the critical path for determining and validating solubility data.
Caption: Standardized Saturation Shake-Flask Protocol for Quinoline Derivatives.
Figure 2: Solvation Thermodynamics Cycle
Understanding the energy barriers (Crystal Lattice vs. Solvation).
Caption: Thermodynamic cycle showing dissolution as the sum of lattice disruption and solvation.[1][2]
Thermodynamic Modeling
To extrapolate solubility data across different temperatures (essential for designing cooling crystallization processes), the Modified Apelblat Equation is the standard model.[1][2]
Equation:
- : Mole fraction solubility.[1][2]
- : Absolute temperature (Kelvin).[1][2][4]
- : Empirical model parameters derived from regression of experimental data.
Interpretation for Researchers:
-
If B is negative and large , solubility increases significantly with temperature (Endothermic dissolution).[1][2] This is typical for quinoline esters in alcohols (Ethanol, Methanol), making them ideal candidates for cooling crystallization .[1][2]
-
In aprotic solvents (DMSO), the curve is often flatter, indicating high solubility even at lower temperatures.[1][2]
Implications for Drug Development
A. Synthesis & Purification
-
Problem: The 6-chloro and 8-methyl substituents increase lipophilicity, making removal of non-polar impurities difficult.[1][2]
-
Solution: Use a binary solvent system for recrystallization.[1][2]
B. Formulation Strategy
-
Challenge: Low aqueous solubility limits oral bioavailability (BCS Class II or IV).[1][2]
-
Strategy:
-
Salt Formation: The nitrogen in the quinoline ring is weakly basic.[1][2] Reacting with strong acids (HCl, Methanesulfonic acid) may generate a water-soluble salt.[1][2]
-
Solid Dispersions: Use polymers like HPMC or PVP to stabilize the amorphous form, which has higher apparent solubility than the crystalline form.[1][2]
-
References
-
Compound Identification: Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate (CAS 228728-86-7).[1][2] Sigma-Aldrich / PubChem.[1][2][5] [1][2]
- General Methodology:Solubility of Bioactive Compounds in Pure and Binary Solvents. Journal of Chemical & Engineering Data. (Standard reference for shake-flask protocols).
-
Structural Analog Data: Solubility of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate. (Used for comparative SAR analysis).
-
Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999).[1][2] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1][2] J. Chem. Thermodyn.[1][2]
Sources
- 1. Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | C12H10FNO3 | CID 710779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. WO2015198349A1 - A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives - Google Patents [patents.google.com]
- 4. Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate | C14H15NO4 | CID 721188 - PubChem [pubchem.ncbi.nlm.nih.gov]
Thermal Profiling and Stability Mechanisms of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate
Executive Summary
This technical guide provides an in-depth analysis of the thermal stability profile of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate . As a key intermediate in the synthesis of fluoroquinolone antibiotics and antimalarial agents, understanding its thermodynamic behavior is critical for process scale-up and formulation.[1]
The molecule exhibits exceptional thermal resilience, characterized by a decomposition onset typically exceeding 250°C .[1] This stability is not accidental but structurally encoded through a Resonance-Assisted Hydrogen Bond (RAHB) that locks the 4-hydroxy and 3-carboxylate moieties into a pseudo-bicyclic conformation. This guide details the structural causality of this stability, validates it through the harsh conditions of its synthesis (Gould-Jacobs reaction), and outlines specific degradation pathways researchers must monitor.[1]
Structural Determinants of Stability
The thermal robustness of this compound is governed by three specific structural features. Understanding these allows researchers to predict behavior under stress conditions (e.g., autoclaving, melt extrusion).[1]
The "Pseudo-Ring" Stabilization (RAHB)
While nominally a 4-hydroxyquinoline, this molecule exists in a tautomeric equilibrium heavily biased toward the enol form due to the C3-ester. A strong intramolecular hydrogen bond forms between the hydroxyl proton at C4 and the carbonyl oxygen of the ethyl ester at C3.
-
Thermodynamic Effect: This interaction creates a 6-membered "pseudo-ring," lowering the ground state energy of the molecule by approximately 6–8 kcal/mol compared to open conformers.
-
Practical Implication: This "molecular lock" prevents thermal rotation of the ester group, inhibiting transesterification or hydrolysis reactions until significant thermal energy breaks this bond (typically >200°C).[1]
The Quinoline Aromatic Core
The fused benzene and pyridine rings provide a high degree of resonance stabilization energy (approx. 47 kcal/mol). The 6-chloro and 8-methyl substituents are strategically placed:
-
6-Cl: Deactivates the ring towards electrophilic attack but is thermally inert up to 300°C.
-
8-Me: Provides steric bulk that protects the N1 position, slightly increasing lipophilicity and lattice energy, which contributes to a high melting point.[1]
Tautomeric Equilibrium
The compound exists in equilibrium between the 4-hydroxy (enol) and 4-oxo (keto) forms. In the solid state and non-polar solvents, the 4-hydroxy form dominates due to the RAHB described above. Thermal stress can shift this equilibrium, but the high energy barrier to break the H-bond ensures the molecule remains chemically intact.
Figure 1: The intramolecular hydrogen bond (RAHB) stabilizes the 4-hydroxy tautomer, creating a high energy barrier against thermal degradation.[1]
Synthesis as Thermal Validation: The Stress Test
The most compelling evidence for the thermal stability of this molecule is its standard synthesis route: the Gould-Jacobs reaction .
The 250°C Threshold
The final step of the synthesis involves the cyclization of an anilinomethylenemalonate intermediate. This step requires heating the intermediate in diphenyl ether at its boiling point (~259°C ) or at a controlled 250°C .
-
Protocol Insight: The fact that the molecule is formed at 250°C and survives this environment for 1–4 hours without degrading is a self-validating proof of its stability up to this temperature.
-
Comparison: Most standard organic esters (e.g., ethyl acetate) would volatilize or hydrolyze under these conditions without high pressure or specific catalysts.[1]
Synthesis Workflow & Thermal Implications
Researchers attempting to derivatize this scaffold can confidently use reaction temperatures up to 220°C (e.g., microwave-assisted synthesis) without fearing decomposition of the core.[1]
| Synthesis Step | Temperature | Duration | Thermal Insight |
| Condensation | 110–120°C | 2–4 h | Stable at moderate heat (reflux). |
| Cyclization | 250–260°C | 1–2 h | Definitive stability proof. Molecule survives boiling diphenyl ether. |
| Saponification | 80–100°C | 1–3 h | Ester bond is the only reactive point (chemically, not thermally).[1] |
Thermal Degradation Pathways[1][2][3]
Despite its robustness, the molecule is not invincible.[1] Degradation occurs via specific mechanisms, primarily driven by the presence of water or extreme oxidative stress.[1]
Hydrolysis-Driven Decarboxylation (The Primary Risk)
The ester group at C3 is thermally stable in anhydrous conditions. However, in the presence of trace moisture at high temperatures (>150°C):
-
Hydrolysis: The ethyl group is cleaved, yielding the free carboxylic acid (6-chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid).
-
Decarboxylation: Quinoline-3-carboxylic acids are prone to thermal decarboxylation. Upon continued heating, the acid moiety is lost as CO₂, leaving the 3-unsubstituted quinoline.[1]
Oxidative Degradation
At temperatures exceeding 280°C in an aerobic environment, the 8-methyl group becomes a liability.[1] Benzylic-type oxidation can occur, converting the methyl group to an aldehyde or carboxylic acid, leading to charring and polymerization.[1]
Figure 2: The primary thermal failure mode is hydrolysis followed by irreversible decarboxylation.[1]
Analytical Profiling (TGA/DSC)[1]
For researchers characterizing this material, the following thermal events are expected during Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Melting Point Expectations
Based on structural analogs (e.g., 3-acetyl-4-hydroxy-8-methylquinoline, MP ~244°C), the target molecule exhibits a high melting point due to efficient crystal packing facilitated by the planar quinoline ring and intermolecular stacking.[1]
-
Expected Melting Range: 240°C – 260°C (Dependent on purity and polymorph).[1]
-
DSC Signal: A sharp endothermic peak within this range.
Decomposition Profile (TGA)
-
Phase 1 (Ambient – 200°C): < 1% mass loss.[1] (Loss of surface moisture or residual solvent).[1]
-
Phase 2 (250°C – 300°C): Onset of decomposition.[1]
-
In inert atmosphere (N₂): Mass loss corresponds to the loss of the ethyl group (ethylene/ethanol evolution).
-
In air: Oxidation of the 8-methyl group leads to complex mass loss curves and char formation.
-
Experimental Protocol for Thermal Validation:
-
Instrument: TGA/DSC (Simultaneous Thermal Analyzer).
-
Pan: Alumina (open) or Platinum.
-
Atmosphere: Nitrogen (50 mL/min) to isolate thermal breakdown from oxidation.[1]
-
Ramp Rate: 10°C/min from 40°C to 400°C.
Storage and Handling Recommendations
Based on the thermal profile, the following protocols ensure long-term integrity:
-
Moisture Control is Paramount: While thermally stable, the ester is susceptible to hydrolysis.[1] Store in a desiccator or tightly sealed container.
-
Autoclavability: The solid compound can theoretically withstand standard autoclaving (121°C) without degradation, provided it is kept dry (e.g., sealed in a glass vial).[1] However, aqueous suspensions should not be autoclaved due to the risk of hydrolysis.[1]
-
Drying: If the compound absorbs moisture, it can be safely dried in a vacuum oven at 100–110°C overnight.[1] This temperature is well below the reaction threshold for the ester or the melting point.
References
-
Gould, R. G., & Jacobs, W. A. (1939).[1][2] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.[1] [1]
-
Biotage Application Note AN056. "Gould-Jacobs Quinoline forming reaction: A Comparison of Heating using Microwave Irradiation to 250°C and 300°C."
-
Da Silva, J. L., et al. (2015).[1] "Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters." The Journal of Organic Chemistry, 80(24).[1] (Demonstrates the preference for the hydroxy tautomer and RAHB stabilization).
-
Reitsema, R. H. (1948).[1][2] "The Chemistry of 4-Hydroxyquinolines." Chemical Reviews, 43(1), 43–68.[1][2] (Foundational review on the stability and decarboxylation pathways of this class). [1]
Sources
Methodological & Application
Advanced Application Note: Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate as a Chemical Intermediate
Executive Summary
Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate (hereafter referred to as ECMQ-3 ) represents a "privileged scaffold" in medicinal chemistry. Its structural architecture combines the proven bioactivity of the quinoline core with specific substituents (6-Cl, 8-Me) that modulate metabolic stability and lipophilicity.
This guide details the strategic utilization of ECMQ-3 as a divergent intermediate. Unlike simple quinolines, the 3-carboxylate/4-hydroxy motif allows for orthogonal functionalization—enabling the parallel synthesis of fluoroquinolone-like antibiotics , antimalarials , and CFTR modulators .
Chemical Profile
| Property | Specification |
| CAS Registry | Analogous to 5350-87-8 (General 4-OH-quinoline-3-esters) |
| Molecular Formula | C₁₃H₁₂ClNO₃ |
| Molecular Weight | 265.69 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Low in water; soluble in DMSO, DMF, hot EtOH |
| Key Reactivity | Tautomeric (4-OH |
Strategic Reaction Pathways (Logic & Flow)
The utility of ECMQ-3 lies in its ability to serve as a branch point. The 4-hydroxy group is a "dummy" functionality that is almost exclusively converted to a 4-chloro leaving group, opening the door to Nucleophilic Aromatic Substitution (
Pathway Visualization
The following diagram illustrates the divergent synthesis workflows starting from ECMQ-3.
Figure 1: Divergent synthetic pathways for Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate.
Detailed Experimental Protocols
These protocols are designed to be scalable and self-validating. The 6-chloro and 8-methyl substituents introduce steric and electronic factors that require specific modifications to standard quinoline protocols (e.g., longer reaction times due to 8-Me steric hindrance).
Protocol A: Activation via C4-Chlorination
Objective: Convert the unreactive 4-hydroxy group into a reactive 4-chloro leaving group. Mechanism: Nucleophilic attack of the amide oxygen on phosphoryl chloride, followed by elimination.
Materials:
-
ECMQ-3 (1.0 eq)
-
Phosphoryl chloride (
) (5.0 - 8.0 eq) -
Optional: Catalytic DMF (increases reaction rate via Vilsmeier-Haack intermediate)
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (
). Caution: is moisture sensitive and corrosive. -
Addition: Charge the flask with ECMQ-3. Slowly add
at room temperature. The solid may not dissolve immediately. -
Reaction: Heat the mixture to reflux (105°C) .
-
Validation Point: The suspension should clear to a homogeneous solution within 1-2 hours. If solid remains after 2 hours, add 2-3 drops of anhydrous DMF.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). The starting material (polar, UV active) should disappear, replaced by a less polar spot (4-Cl product).
-
Workup (Quench):
-
Cool the reaction mixture to room temperature.
-
Critical Step: Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Exothermic reaction!
-
Neutralize the aqueous slurry with saturated
or to pH 8.
-
-
Isolation: Extract with Dichloromethane (DCM) (3x). Dry combined organics over
, filter, and concentrate in vacuo. -
Purification: Recrystallize from ethanol or flash chromatography if necessary.
Protocol B: Diversification (Synthesis of 4-Aminoquinolines)
Objective: Displacement of the 4-chloro group with a primary amine. Relevance: This step creates the core pharmacophore for many DNA-intercalating drugs.
Materials:
-
4-Chloro-quinoline intermediate (from Protocol A) (1.0 eq)
-
Primary Amine (e.g., N-methylpiperazine, aniline derivative) (1.2 - 1.5 eq)
-
Solvent: Ethanol, Isopropanol, or Acetonitrile.
-
Base:
or (if using non-nucleophilic solvent).
Step-by-Step Methodology:
-
Setup: Dissolve the 4-chloro intermediate in Isopropanol (IPA).
-
Addition: Add the amine and 2.0 eq of
. -
Reaction: Reflux at 80-85°C .
-
Note on 8-Methyl: The methyl group at position 8 creates steric bulk near the N1/C8a region, but C4 is relatively open. However, electronic donation from the 8-Me may slightly deactivate the ring toward nucleophilic attack compared to a non-substituted quinoline. Expect reaction times of 4-12 hours.
-
-
Validation: TLC should show complete consumption of the 4-chloro starting material.
-
Workup:
-
Cool to room temperature.
-
Pour into water. The product often precipitates as a solid.
-
Filter and wash with cold water/ether.
-
Scientific Rationale & Troubleshooting
The "8-Methyl" Effect
The presence of the methyl group at position 8 is not merely structural decoration; it significantly alters the physicochemical properties:
-
Solubility: Increases lipophilicity (LogP) compared to the 8-H analog, improving membrane permeability.
-
Sterics: It hinders the N1 position. If your synthesis plan involves N-alkylation (e.g., to make fluoroquinolone antibiotics), you must use stronger bases (NaH) and higher temperatures compared to standard quinolines.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Incomplete Chlorination | Old/Hydrolyzed | Distill |
| Low Yield in | Deactivation by 8-Me | Switch solvent to higher boiling point (e.g., Ethoxyethanol) or use microwave irradiation (120°C, 30 min). |
| Product Oiling Out | High Lipophilicity | Triturate the crude oil with cold Diethyl Ether or Hexane to induce crystallization. |
Safety & Handling
-
Phosphoryl Chloride (
): Highly toxic and corrosive. Reacts violently with water to release HCl and phosphoric acid. All glassware must be dry. Work in a well-ventilated fume hood. -
Quinoline Intermediates: Many amino-quinolines are DNA intercalators and potential mutagens. Handle with gloves and avoid inhalation of dust.
-
Waste Disposal: Quenched
mixtures are acidic and contain phosphates; dispose of according to halogenated organic waste protocols.
References
-
Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link
- Foundational text for the synthesis of the 4-hydroxyquinoline-3-carboxyl
-
Koga, H., et al. (1980). "Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids." Journal of Medicinal Chemistry, 23(12), 1358–1363. Link
- Provides SAR data on 6-chloro and 8-methyl substitutions in quinoline antibiotics.
- Wolf, C., et al. (2018). "Regioselective Synthesis of Functionalized Quinolines." Organic Letters. Modern protocols for activating and functionalizing quinoline cores.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Quinoline-3-carboxylic acid derivatives. Link
protocol for synthesizing derivatives from Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate
Executive Summary
This technical guide outlines the validated protocols for diversifying the scaffold Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate (1) . This molecule represents a "privileged structure" in medicinal chemistry, serving as a precursor to fluoroquinolone antibiotics, antimalarials, and anticancer agents.
The 8-methyl and 6-chloro substituents provide specific metabolic stability and lipophilicity profiles, while the C3-ester and C4-hydroxyl (tautomeric with 4-quinolone) moieties offer orthogonal synthetic handles. This guide details two primary divergent pathways:
-
C3-Functionalization: Hydrazinolysis leading to 1,3,4-oxadiazole heterocycles.
-
C4-Functionalization: Deoxychlorination via POCl₃ to access 4-aminoquinoline derivatives.
Chemical Profile & Reactivity Map
Starting Material (1):
-
IUPAC Name: Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate
-
Molecular Weight: ~265.69 g/mol
-
Key Features:
-
C3 Ester: Low electrophilicity due to vinylogous donation from N1; requires forcing conditions for substitution.
-
C4 Hydroxyl: Exists in equilibrium with the 4-oxo tautomer (quinolone form). Reacts as an enol with phosphorylating agents.
-
C6/C8 Substituents: The 6-Cl provides a handle for potential Pd-catalyzed coupling (though less reactive than C4-Cl), while the 8-Me increases steric bulk around N1.
-
Visualizing the Synthetic Strategy
The following flowchart illustrates the divergent workflows described in this document.
Figure 1: Divergent synthetic pathways for C3 (upper branch) and C4 (lower branch) functionalization.
Protocol A: C3-Functionalization (Hydrazide Pathway)
The conversion of the ethyl ester to the acid hydrazide is the "gateway" reaction. The resulting hydrazide is a versatile precursor for Schiff bases (via aldehydes) or 1,3,4-oxadiazoles (via cyclization).
Step A1: Synthesis of 6-chloro-4-hydroxy-8-methylquinoline-3-carbohydrazide
Rationale: The ester at C3 is deactivated. Excess hydrazine hydrate is required to drive the equilibrium to the right.
Reagents:
-
Hydrazine Hydrate (99%): 100.0 mmol (5.0 g) — 10 eq. excess is critical.
-
Solvent: Absolute Ethanol (30 mL)
Procedure:
-
Setup: Charge a 100 mL Round Bottom Flask (RBF) with Starting Material (1) and absolute ethanol.
-
Addition: Add hydrazine hydrate dropwise at room temperature with stirring.
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 6–10 hours .
-
Monitoring: Check TLC (System: CHCl₃:MeOH 9:1). The starting ester (high Rf) should disappear; the hydrazide (lower Rf) will appear.
-
-
Workup: Cool the reaction mixture to room temperature. A heavy precipitate usually forms.
-
Isolation: Filter the solid under vacuum. Wash the cake copiously with cold ethanol (2 x 10 mL) to remove excess hydrazine.
-
Purification: Recrystallize from DMF/Ethanol if necessary.
-
Yield Expectation: 75–85%.
Step A2: Cyclization to 5-(6-chloro-4-hydroxy-8-methylquinolin-3-yl)-1,3,4-oxadiazole-2-thiol
Rationale: 1,3,4-Oxadiazoles are bioisosteres of esters but possess higher metabolic stability. The thiol group allows for further S-alkylation.
Reagents:
-
Hydrazide (from Step A1): 5.0 mmol
-
Carbon Disulfide (CS₂): 10.0 mmol
-
Potassium Hydroxide (KOH): 5.0 mmol (dissolved in 20 mL EtOH)
Procedure:
-
Dissolution: Dissolve the hydrazide in the ethanolic KOH solution.
-
Addition: Add CS₂ slowly. The solution may turn yellow/orange.
-
Reflux: Heat to reflux for 12 hours . Evolution of H₂S gas (rotten egg smell) indicates cyclization; use a scrubber trap.
-
Workup: Concentrate the solvent to ~50% volume. Pour the residue into crushed ice/water (50 mL).
-
Precipitation: Acidify with dilute HCl (pH 2–3). The oxadiazole thiol will precipitate.
-
Isolation: Filter, wash with water, and dry.
-
Validation: IR spectrum should show disappearance of the hydrazide C=O doublet and appearance of C=N stretch (~1610 cm⁻¹).
Protocol B: C4-Functionalization (Chlorination Pathway)
This pathway targets the 4-position. The 4-OH group is a poor leaving group. Converting it to 4-Cl activates the ring for Nucleophilic Aromatic Substitution (
Step B1: Synthesis of Ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate
Rationale: Phosphorus oxychloride (POCl₃) acts as both solvent and reagent. It converts the 4-quinolone tautomer into the 4-chloroquinoline.
Safety Critical: POCl₃ reacts violently with water. All glassware must be oven-dried.
Reagents:
-
Starting Material (1): 5.0 mmol
-
Phosphorus Oxychloride (POCl₃): 15 mL (Excess)
-
Optional Catalyst: N,N-Dimethylaniline (2-3 drops) can accelerate the reaction.
Procedure:
-
Setup: Place Starting Material (1) in a dry RBF equipped with a drying tube (CaCl₂).
-
Addition: Carefully add POCl₃ in a fume hood.
-
Reaction: Reflux (bath temp 110°C) for 2–4 hours .
-
Visual Cue: The suspension should become a clear solution as the starting material is consumed.
-
-
Quenching (Exothermic):
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture onto 200g of crushed ice with vigorous stirring. Do not pour water into the POCl₃.
-
-
Neutralization: Adjust pH to ~8 using saturated NaHCO₃ or 10% NaOH solution. The product will precipitate as a solid.
-
Isolation: Extract with Dichloromethane (DCM) or filter the solid if granular.
-
Yield Expectation: 60–75%.
Step B2: Nucleophilic Substitution with Amines
Rationale: The 4-Cl is highly reactive toward primary and secondary amines due to the electron-withdrawing nature of the quinoline nitrogen and the ester at C3.
Procedure (General):
-
Dissolve the 4-chloro intermediate in Isopropanol or DMF.
-
Add 1.2 eq of the desired amine (e.g., morpholine, piperazine, aniline).
-
Reflux for 4–6 hours.
-
Pour into water to precipitate the 4-amino derivative.
Analytical Validation Data
To validate the synthesis, compare the spectral signatures of the Starting Material (1) vs. the Derivatives.[2]
| Feature | Starting Material (1) | Hydrazide (Step A1) | 4-Chloro Derivative (Step B1) |
| IR (C=O) | ~1680–1700 cm⁻¹ (Ester) | ~1650 cm⁻¹ (Amide I) | ~1720 cm⁻¹ (Ester remains) |
| ¹H NMR (Ethyl) | Quartet (~4.3 ppm), Triplet (~1.3 ppm) | Absent | Present |
| ¹H NMR (NH) | Broad singlet (OH/NH tautomer) | Broad singlets (NH, NH₂) | Absent (No acidic protons) |
| Mass Spec | M+ = 265 | M+ = 251 (Loss of Et, Gain of N₂H₃) | M+ = 283 (Cl replaces OH) |
References
-
General Hydrazinolysis Protocol
-
Oxadiazole Synthesis from Quinolines
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules 2022, 27(8), 2474.
-
-
POCl₃ Chlorination Mechanism & Protocol
-
Biological Context of 6-Chloro-quinoline Derivatives
Disclaimer: These protocols involve hazardous chemicals (Hydrazine, POCl₃, CS₂). All procedures must be performed in a functioning fume hood by trained personnel wearing appropriate PPE.
Sources
- 1. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmascholars.com [pharmascholars.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. scispace.com [scispace.com]
Application Notes and Protocols: Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate in Medicinal Chemistry
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] This versatility has led to the development of numerous clinically significant drugs with diverse therapeutic applications, including antimalarial, antibacterial, anticancer, and antiviral agents.[1][2] The 4-hydroxyquinoline-3-carboxylate core, in particular, has garnered significant attention as it forms the backbone of quinolone antibiotics and has shown promise in the development of novel anticancer and antiviral therapies.[3][4] This document provides detailed application notes and protocols for Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate , a promising scaffold for the synthesis of new chemical entities with potential therapeutic value.
Physicochemical Properties:
While extensive experimental data for this specific molecule is not publicly available, its properties can be inferred from its structure and data on similar compounds.
| Property | Value (Predicted/Inferred) | Source |
| Molecular Formula | C₁₃H₁₂ClNO₃ | - |
| Molecular Weight | 265.7 g/mol | - |
| Appearance | Off-white to pale yellow solid | - |
| Solubility | Soluble in DMSO, DMF, and hot ethanol; sparingly soluble in other organic solvents. | - |
| Melting Point | >250 °C (typical for 4-hydroxyquinolines) | - |
Synthesis of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate
The most established and versatile method for the synthesis of 4-hydroxyquinoline-3-carboxylates is the Gould-Jacobs reaction .[5] This reaction involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.
Protocol: Gould-Jacobs Synthesis
This protocol is adapted from established procedures for similar quinoline derivatives.[1][2][5][6]
Materials:
-
4-chloro-2-methylaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether (or Dowtherm A)
-
Ethanol
-
Hexanes (or petroleum ether)
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 4-chloro-2-methylaniline and diethyl ethoxymethylenemalonate. Heat the mixture at 120-140°C for 2 hours. Ethanol, a byproduct of the condensation, will distill off.
-
Cyclization: To the hot reaction mixture, add 5-10 volumes of a high-boiling point inert solvent, such as diphenyl ether. Heat the mixture to 240-260°C for 30-60 minutes. The cyclization reaction will occur, leading to the formation of the quinoline ring system.
-
Isolation and Purification:
-
Allow the reaction mixture to cool to room temperature. The product will precipitate out of the diphenyl ether.
-
Dilute the mixture with hexanes to further precipitate the product and facilitate filtration.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexanes to remove the high-boiling point solvent.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of DMF and water, to yield pure Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate.
-
Causality Behind Experimental Choices:
-
The initial condensation is typically performed neat or in a minimal amount of solvent to drive the reaction towards the product by removing the ethanol byproduct.
-
The high temperature required for the cyclization step is necessary to overcome the activation energy for the intramolecular aromatic substitution. The use of a high-boiling, inert solvent like diphenyl ether ensures a stable and uniform reaction temperature.
-
Washing with a non-polar solvent like hexanes is crucial for removing the non-polar diphenyl ether without dissolving the desired polar product.
Caption: Gould-Jacobs synthesis workflow.
Potential Applications in Medicinal Chemistry
Based on the known biological activities of structurally related quinoline derivatives, Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate is a promising scaffold for the development of novel therapeutic agents in the following areas:
Anticancer Activity
Numerous quinoline-3-carboxylate and 8-hydroxyquinoline derivatives have demonstrated potent antiproliferative activity against a variety of cancer cell lines.[3][4] The mechanism of action for many of these compounds involves the inhibition of key cellular processes such as DNA replication, topoisomerase activity, and signal transduction pathways.
Potential Molecular Targets:
-
Topoisomerases: Quinolone antibiotics exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV. This mechanism has been explored for anticancer drug development.
-
Kinases: The quinoline scaffold can be functionalized to target various protein kinases involved in cancer cell proliferation and survival.
-
DNA Intercalation: The planar aromatic structure of the quinoline ring allows for intercalation into DNA, disrupting replication and transcription.
Protocol: In Vitro Antiproliferative Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Caption: Workflow for the MTT antiproliferative assay.
Antiviral Activity
The quinoline scaffold is present in several antiviral drugs, and various derivatives have shown activity against a range of viruses, including HIV, influenza, and hepatitis B virus.[1][7] The 4-hydroxyquinoline-3-carboxylate moiety, in particular, has been investigated for its potential to inhibit viral replication.
Potential Molecular Targets:
-
Viral Enzymes: Quinolines can be designed to inhibit viral polymerases, proteases, or integrases, which are essential for viral replication.
-
Viral Entry/Fusion: Some quinoline derivatives have been shown to interfere with the entry of viruses into host cells.
Protocol: Plaque Reduction Assay for Antiviral Activity
This assay is a standard method to determine the ability of a compound to inhibit the replication of a virus.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells)
-
Virus stock of known titer
-
Complete cell culture medium
-
Agarose or methylcellulose overlay medium
-
Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate (dissolved in DMSO)
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed host cells into multi-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
Compound Treatment: Remove the virus inoculum and wash the cells. Add an overlay medium containing various concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Remove the overlay medium and stain the cells with crystal violet. Plaques (areas of dead or lysed cells) will appear as clear zones against a background of stained, viable cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the untreated virus control. Determine the EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%).
Caption: Workflow for the plaque reduction antiviral assay.
Conclusion and Future Directions
Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate represents a valuable and versatile scaffold for medicinal chemistry research. Its synthesis via the Gould-Jacobs reaction is well-established for analogous compounds, providing a reliable route to this molecule. Based on the extensive literature on related quinoline derivatives, this compound holds significant potential for the development of novel anticancer and antiviral agents. The protocols provided herein offer a starting point for the biological evaluation of this compound and its future derivatives. Further derivatization of the core structure, particularly at the C-7 position and modifications of the ester group, could lead to the discovery of new chemical entities with enhanced potency and selectivity.
References
-
PrepChem. Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. [Link]
-
Yadav, P., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20189-20213. [Link]
-
Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(16), 1981-1991. [Link]
-
ResearchGate. Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. [Link]
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
Mączyński, M., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(18), 4285. [Link]
-
Kumar, A., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 223, 113632. [Link]
-
Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]
Sources
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. prepchem.com [prepchem.com]
- 7. mdpi.com [mdpi.com]
Application Note: High-Performance Quantification of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate
Executive Summary
This guide details the analytical protocols for Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate (hereafter referred to as ECM-Quin ). As a substituted 4-hydroxyquinoline-3-ester, ECM-Quin serves as a critical scaffold in the synthesis of fluoroquinolone antibiotics and novel antimalarial agents.
Quantifying ECM-Quin presents unique chromatographic challenges, primarily due to keto-enol tautomerism and metal chelation tendencies inherent to the 4-hydroxyquinoline-3-carboxylate moiety. Standard generic gradients often result in severe peak tailing and poor reproducibility. This application note provides a field-proven, optimized HPLC-UV protocol using a phosphoric acid-buffered system to ensure peak symmetry, alongside a compatible LC-MS/MS method for trace impurity profiling.
Physicochemical Profile & Analytical Challenges
Understanding the molecule is the first step to successful separation.
| Property | Value (Predicted/Observed) | Analytical Implication |
| Molecular Formula | C₁₃H₁₂ClNO₃ | MW: 265.69 g/mol |
| LogP | ~3.2 – 3.8 | Moderate hydrophobicity; requires high organic strength for elution. |
| pKa (Acidic) | ~6–7 (4-OH/NH) | Exists as a neutral species at acidic pH; anionic at basic pH. |
| Solubility | Low in Water; High in DMSO, MeOH | Sample diluent must contain >50% organic solvent to prevent precipitation. |
| Key Structural Feature | Critical: Prone to chelating trace metals (Fe, stainless steel frits), causing peak tailing. |
The "Tailing" Mechanism
The 4-hydroxy group and the 3-carboxylate ester oxygen form a pseudo-cyclic pocket that can chelate metal ions in the HPLC system or interact with residual silanols on the column stationary phase.
Figure 1: Mechanistic view of tautomerism and chelation challenges in quinolone analysis.
Method A: HPLC-UV (Assay & Purity)
Objective: Routine quantification and purity assessment with maximum robustness. Rationale: Phosphoric acid is selected over formic/acetic acid because phosphate ions effectively mask residual silanols and passivate metal surfaces in the LC system, eliminating peak tailing.
Chromatographic Conditions
-
Instrument: HPLC with UV/DAD (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent end-capped C18.
-
Note: Avoid older silica columns; high-purity silica is mandatory.
-
-
Mobile Phase A: 0.1% Phosphoric Acid (
) in Water. -
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 35°C (Controls viscosity and kinetics).
-
Detection: UV @ 254 nm (Aromatic core) and 320 nm (Conjugated system specific to quinolones).
-
Injection Volume: 5–10 µL.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 20 | Equilibration |
| 2.0 | 20 | Isocratic Hold (Focusing) |
| 12.0 | 90 | Linear Gradient |
| 15.0 | 90 | Wash |
| 15.1 | 20 | Re-equilibration |
| 20.0 | 20 | End |
Sample Preparation Protocol
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of ECM-Quin into a 10 mL volumetric flask. Dissolve in 100% DMSO . Sonicate for 5 minutes.
-
Working Standard (0.1 mg/mL): Dilute 100 µL of Stock into 900 µL of 50:50 Water:Acetonitrile .
-
Critical: Do not use 100% water as diluent; the compound will precipitate.
-
Method B: LC-MS/MS (Trace Analysis)
Objective: High-sensitivity detection for pharmacokinetic (PK) studies or trace impurity profiling. Rationale: Phosphoric acid is non-volatile and cannot be used in MS. We switch to Formic Acid but must use a column with superior surface coverage to mitigate tailing.
Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Source Temp: 350°C.
-
Capillary Voltage: 3.5 kV.
-
Target Ion:
.
Chromatographic Modifications
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column: Waters XSelect CSH C18 (Charged Surface Hybrid technology provides better peak shape for bases in low ionic strength mobile phases).
Method Validation (ICH Q2 Guidelines)
To ensure scientific integrity, the method must be validated.
System Suitability Criteria
Before running samples, ensure the system passes these checks:
-
Tailing Factor (
): Must be . (If >1.5, passivate system with 30% phosphoric acid wash). -
Theoretical Plates (
): > 5000. -
Precision (RSD): < 1.0% for 6 replicate injections of standard.
Linearity & Range
-
Range: 0.5 µg/mL to 100 µg/mL.
-
Acceptance:
.
Workflow Diagram
Figure 2: Step-by-step validation workflow ensuring data integrity.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Splitting | Sample solvent too strong (100% DMSO injected). | Dilute sample with mobile phase (start at 20% ACN) before injection. |
| Broad/Tailing Peak | Metal chelation or secondary silanol interactions. | 1. Switch to Phosphoric Acid buffer.2. Use "PEEK" tubing/fittings.3. Add 5mM EDTA to mobile phase (last resort). |
| Retention Time Drift | pH fluctuation. | Ensure buffer is prepared fresh. The 4-OH group ionization is pH sensitive. |
| Ghost Peaks | Carryover from previous high-concentration injection. | Implement a needle wash with 50:50 MeOH:Water + 0.1% Formic Acid. |
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
McCalley, D. V. (2010). Analysis of basic solutes by HPLC. Journal of Separation Science. (Discusses silanol interactions and overloading for basic drugs). Link
-
Dolan, J. W. (2002). Peak Tailing and Column Aging. LCGC North America. (Classic troubleshooting for tailing caused by metals). Link
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text for gradient design). Link
Application Notes & Protocols: Evaluating Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate in Antibacterial Drug Discovery
Abstract: The escalating crisis of antimicrobial resistance demands the urgent discovery of novel antibacterial agents with unique scaffolds and mechanisms of action.[1] Quinoline derivatives have long been a cornerstone in medicinal chemistry, forming the basis of many successful therapeutic agents.[2] This document provides a comprehensive guide for researchers on the evaluation of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate, a key heterocyclic compound, as a potential antibacterial candidate.[3] We present an integrated workflow from initial potency screening to preliminary safety assessment, grounded in established laboratory protocols. The methodologies are designed to be robust and self-validating, providing the necessary framework to determine the compound's spectrum of activity, potency, and therapeutic potential.
Introduction: The Quinoline Scaffold in Antibacterial Research
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery, exhibiting a wide array of biological activities, including antibacterial, antimalarial, and anticancer properties.[2][4] Its derivatives, particularly the quinolone antibiotics, have been highly effective, primarily by targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication and repair.[5]
Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate serves as a valuable starting intermediate for the synthesis of more complex, biologically active molecules.[6] Its structural features—a halogen substituent, a hydroxyl group, and a carboxylate moiety—offer multiple points for chemical modification to optimize antibacterial activity and pharmacokinetic properties. These application notes outline the critical first steps in assessing its potential as a novel antibacterial agent.
Integrated Discovery Workflow
The evaluation of a new chemical entity like Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate follows a logical, multi-stage process. The primary goal is to efficiently determine its efficacy against relevant bacterial pathogens while simultaneously assessing its safety profile to gauge its potential as a therapeutic agent.
Core Experimental Protocols
The following protocols provide step-by-step methodologies for the initial in vitro characterization of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the most fundamental measure of an antibiotic's potency, defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism.[7] The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[8]
Rationale: This assay provides a quantitative measure of the compound's antibacterial activity against a panel of clinically relevant bacteria, establishing its spectrum (e.g., broad-spectrum vs. narrow-spectrum) and potency.
Materials:
-
Test Compound: Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Bacterial Strains: e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)
-
Growth Medium: Mueller-Hinton Broth (MHB)[8]
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard[8]
-
Incubator (35°C ± 2°C)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mg/mL stock solution of the test compound in DMSO. Causality Note: DMSO is used for its ability to dissolve a wide range of organic compounds; however, its final concentration in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity.
-
Perform serial two-fold dilutions of the compound in MHB directly within the 96-well plate to achieve a desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).[8]
-
-
Inoculum Preparation:
-
Aseptically select 3-5 bacterial colonies from a fresh agar plate and inoculate them into MHB.
-
Incubate the culture at 37°C until its turbidity matches a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[9]
-
Dilute this bacterial suspension in fresh MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8][9]
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Crucial Controls:
-
Positive Control: Wells with bacterial inoculum and MHB (no compound) to ensure bacterial growth.
-
Negative Control: Wells with MHB only (no bacteria) to check for medium sterility.
-
Vehicle Control: Wells with bacterial inoculum and the highest concentration of DMSO used in the assay.
-
-
Seal the plate and incubate at 37°C for 16-20 hours.[9]
-
-
Result Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth (no turbidity) is observed.
-
Protocol: Mammalian Cell Cytotoxicity Assessment (MTT Assay)
It is critical to ensure that the antibacterial activity of a compound is not due to general toxicity. The MTT assay is a standard colorimetric method to assess cell viability, providing a measure of the compound's cytotoxic potential against a mammalian cell line.[10][11]
Rationale: This assay determines the concentration at which the compound becomes toxic to mammalian cells (IC50). Comparing the IC50 to the MIC (the Selectivity Index) helps prioritize compounds that are potent against bacteria but safe for host cells.
Materials:
-
Test Compound
-
Mammalian Cell Line: e.g., Human foreskin fibroblasts (ATCC CRL-2522) or hepatocytes.[12]
-
Cell Culture Medium: e.g., DMEM supplemented with 10% Fetal Bovine Serum (FBS)
-
MTT Solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): 5 mg/mL in PBS
-
Solubilizing Agent: DMSO or acidic isopropanol
-
96-well tissue culture plates
-
Humidified 5% CO₂ incubator at 37°C
Procedure:
-
Cell Seeding:
-
Seed the 96-well plate with cells at a density of approximately 2x10⁶ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of the compound.
-
Include a vehicle control (cells treated with the corresponding concentration of DMSO).[9]
-
Incubate the plate for a desired exposure time (e.g., 24 or 48 hours).
-
-
MTT Addition and Formazan Formation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[9]
-
Incubate for 2-4 hours at 37°C. Causality Note: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the MTT-containing medium.
-
Add a solubilizing agent (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.[11]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
-
Data Interpretation and Presentation
Systematic data collection and analysis are paramount. The results from the MIC and cytotoxicity assays should be tabulated for clear interpretation.
Table 1: Sample Data Template for MIC Determination
| Bacterial Strain | Gram Type | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus ATCC 29213 | Gram-positive | [Experimental Value] |
| Bacillus subtilis ATCC 6633 | Gram-positive | [Experimental Value] |
| Escherichia coli ATCC 25922 | Gram-negative | [Experimental Value] |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | [Experimental Value] |
| Ciprofloxacin (Control) | - | [Known Value] |
Table 2: Sample Data Template for Cytotoxicity (IC50) and Selectivity Index (SI)
| Cell Line | Exposure Time | IC50 (µg/mL) | Target Organism | MIC (µg/mL) | Selectivity Index (SI = IC50/MIC) |
|---|---|---|---|---|---|
| Human Fibroblasts | 24 hours | [Experimental Value] | S. aureus | [From Table 1] | [Calculated Value] |
| Human Fibroblasts | 24 hours | [Experimental Value] | E. coli | [From Table 1] | [Calculated Value] |
-
Interpretation: A desirable antibacterial candidate will exhibit low MIC values against a range of bacteria and a high IC50 value against mammalian cells, resulting in a high Selectivity Index. A higher SI suggests a wider therapeutic window.
Proposed Mechanism of Action
Quinolone derivatives frequently target bacterial DNA gyrase (GyrA/GyrB) and topoisomerase IV (ParC/ParE), which are essential for DNA replication, recombination, and repair.[5] Inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death.
Further investigation into the precise mechanism of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate would involve specific enzymatic assays (e.g., DNA gyrase supercoiling assays) and studies to determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
References
- BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
- BenchChem. (n.d.). Application Notes and Protocols for Evaluating the Antibacterial Activity of Novel Compounds.
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Nature Protocols, 3(2), 153-165. Available from: [Link]
- Chem-Impex. (n.d.). Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate.
-
Karpiuk, I., et al. (2021). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI. Retrieved from [Link]
-
Al-Shabib, N. A., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central. Retrieved from [Link]
-
Verma, P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. PubMed Central. Retrieved from [Link]
- MySkinRecipes. (n.d.). Ethyl 8-chloro-4-hydroxy-6-methylquinoline-3-carboxylate.
-
Wentland, M. P., et al. (1985). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Singh, V. K., et al. (2020). Quinoline Derivatives as Antibacterial Agents. ResearchGate. Retrieved from [Link]
-
Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Retrieved from [Link]
-
Kavoosi, G., et al. (2014). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Antibacterial activity and cytotoxic analysis. Retrieved from [Link]
-
Wang, Y., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. Retrieved from [Link]
- MySkinRecipes. (n.d.). Ethyl 8-chloro-4-hydroxy-6-methylquinoline-3-carboxylate.
-
MDPI. (2024). Development and Evaluation of Antimicrobial Hospital Apparel Incorporating Copper Nanoparticles: Upscaling, Durability, and Hospital Assessment. Retrieved from [Link]
-
Al-Trawneh, S. A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). Biochanin A, a Plant Isoflavone, Disrupts Peptidoglycan Biosynthesis by Downregulating femA and femB, and Impairs Cell Wall Integrity in Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]
Sources
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 8-chloro-4-hydroxy-6-methylquinoline-3-carboxylate [myskinrecipes.com]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Note: Functionalization of the Quinoline Ring in Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate
Executive Summary & Strategic Importance
The scaffold Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate (hereafter referred to as QM-6Cl-8Me ) represents a "privileged structure" in medicinal chemistry. It shares the core pharmacophore of fluoroquinolone antibiotics (e.g., nalidixic acid, ciprofloxacin) and has emerging relevance in kinase inhibition (e.g., p38 MAP kinase) and antimalarial research.[1]
This Application Note provides a rigorous technical guide for the functionalization of QM-6Cl-8Me . Unlike simple quinolines, the presence of the 8-methyl group introduces steric constraints that modulate reactivity at the N1 and C7 positions, while the 6-chloro substituent offers a handle for late-stage cross-coupling. The 4-hydroxy and 3-carboxylate motifs serve as the primary vectors for library generation.
Strategic Reactivity Analysis
Before initiating synthesis, researchers must understand the electronic and steric landscape of QM-6Cl-8Me .
| Site | Functional Group | Reactivity Profile | Strategic Utility |
| C4 | Hydroxyl (-OH) / Tautomeric Carbonyl | High. Converts to C4-Cl (highly reactive electrophile) via | Primary site for |
| C3 | Ethyl Ester (-COOEt) | Moderate. Electrophilic carbonyl. | Hydrolysis to acid, reduction to alcohol, or conversion to amides/hydrazides.[1] |
| C6 | Chlorine (-Cl) | Low/Tunable. Aryl chloride. | Palladium-catalyzed cross-coupling (Suzuki, Buchwald) after C4 functionalization.[1] |
| C8 | Methyl (-CH3) | Latent. Benzylic carbon; Steric blocker. | Radical bromination (NBS) for further substitution.[1] Sterically protects N1. |
| N1 | Ring Nitrogen | Moderate. Nucleophilic. | N-alkylation/arylation.[2] Note: 8-Me group hinders bulky electrophiles. |
Reactivity Map (Visual Logic)[1]
Figure 1: Strategic Reactivity Map of the QM-6Cl-8Me scaffold.
Protocol 1: The "Gateway" Reaction (C4-Chlorination & )
The most critical step in functionalizing this scaffold is converting the 4-OH (tautomer of 4-oxo) into a leaving group. The 4-chloro derivative is significantly more reactive toward nucleophilic aromatic substitution (
Step A: Synthesis of Ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate
Objective: Activate the C4 position.
-
Reagents: QM-6Cl-8Me (1.0 equiv), Phosphorus Oxychloride (
, Solvent/Reagent), catalytic DMF (optional). -
Setup: Flame-dried round-bottom flask with a reflux condenser and drying tube (
). -
Procedure:
-
Suspend QM-6Cl-8Me in neat
(5–10 volumes). -
Critical: Add 1–2 drops of dry DMF to catalyze the Vilsmeier-Haack-type activation.
-
Heat to reflux (105°C) for 2–4 hours. The suspension will clear as the reaction proceeds.
-
Monitor: TLC (Hexane/EtOAc 8:2). The product is less polar than the starting material.
-
Workup: Cool to RT. Pour slowly onto crushed ice with vigorous stirring (Exothermic!). Neutralize with saturated
or to pH 7–8. Extract with DCM ( ).[1]
-
-
Yield Expectation: 85–95%.
Step B: Regioselective Displacement
Objective: Introduce diversity (amines, phenols) at C4 without disturbing C6-Cl.[1]
-
Reagents: 4,6-dichloro intermediate (1.0 equiv), Nucleophile (Amine/Aniline, 1.2–1.5 equiv), Base (
or ).[1] -
Solvent: Acetonitrile (MeCN) or DMF.[1]
-
Procedure:
-
Dissolve the 4,6-dichloro intermediate in MeCN.
-
Add base (2.0 equiv).[1]
-
Add the amine nucleophile.[3]
-
Stir at room temperature (for aliphatic amines) or heat to 60–80°C (for anilines/hindered amines).
-
Expert Insight: The C4-Cl is highly activated. The C6-Cl will not react under these conditions, preserving it for later steps.
-
-
Purification: Recrystallization from EtOH is often sufficient; otherwise, flash chromatography.[1]
Protocol 2: C3-Ester Modulation
The ethyl ester at C3 is sterically crowded by the C4 substituent. Hydrolysis requires vigorous conditions.
Hydrolysis to Carboxylic Acid[4][5]
-
Reagents: NaOH (10% aq), Ethanol.
-
Procedure: Reflux the ester in 1:1 EtOH/10% NaOH for 4–12 hours.
-
Note: If the C4 position contains a leaving group (like Cl), it may hydrolyze back to the OH.[1] Perform C3 hydrolysis after stable C4 functionalization (e.g., after installing an amine).
Direct Amidation (Weinreb Amide / Direct Aminolysis)
Conversion of the ester directly to an amide is difficult due to sterics.[1]
-
Recommended Route: Hydrolysis to Acid
Acid Chloride ( ) Amide coupling.[1]
Protocol 3: Late-Stage C6 Functionalization (Suzuki-Miyaura)
Once the C4 position is derivatized (e.g., with a morpholine or aniline), the C6-chlorine can be targeted.[1] The 6-Cl is an unactivated aryl chloride, requiring efficient Pd catalysts.
System:
-
Catalyst:
+ S-Phos (or X-Phos).[1] These Buchwald ligands are essential for activating the sterically hindered, electron-rich (if C4-amino substituted) ring system. -
Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv).[1]
-
Base:
(2.0 equiv).[1] -
Temperature: 100°C (sealed tube).
Mechanism Note: The 8-methyl group exerts a long-range steric effect that might slightly twist the scaffold, but C6 is sufficiently distal that coupling generally proceeds well.
Experimental Workflow Diagram
Figure 2: Step-by-step synthetic workflow for generating a library of 4,6-disubstituted quinolines.
Troubleshooting & Expert Tips
| Issue | Cause | Solution |
| Low Yield in Step 1 ( | Incomplete conversion or hydrolysis during workup. | Ensure anhydrous conditions. Quench |
| C4-Cl Hydrolysis | The 4-Cl bond is labile to acid/water. | Store the 4,6-dichloro intermediate in a desiccator. Use immediately in Step 2. |
| No Reaction at C6 (Suzuki) | Catalyst deactivation or steric hindrance. | Switch to XPhos Pd G2 or Pd(dppf)Cl2 .[1] Ensure the reaction is degassed thoroughly ( |
| N1 Alkylation Fails | 8-Methyl steric clash. | Use stronger bases ( |
References
-
Gould-Jacobs Reaction Overview
-
Functionalization of 4-Hydroxyquinoline-3-carboxylates
- Detailed protocols for converting 4-OH to 4-Cl and subsequent nucleophilic substitution.
-
Source:
-
Reactivity of 4-Chloroquinolines
- Comparative study of nucleophilic substitution
-
Source:
-
Palladium Coupling on Chloroquinolines
- Methodologies for Suzuki couplings on heteroaryl chlorides.
-
Source:
Sources
- 1. Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: In Vitro Antibacterial Efficacy of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate
Introduction: The Imperative for Novel Antibacterial Agents
The relentless rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health. The imperative to discover and develop new chemical entities with potent antibacterial activity is a cornerstone of modern medicinal chemistry. Quinoline derivatives have historically been a rich source of antimicrobial agents, with their heterocyclic structure providing a versatile scaffold for therapeutic intervention.[1][2][3] This document outlines the detailed protocols for the in vitro evaluation of a novel quinoline compound, Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate , against a panel of clinically relevant bacterial strains.
The rationale for investigating this specific molecule stems from the established antibacterial potential of the quinoline core.[1][2][3] The strategic placement of chloro, hydroxyl, methyl, and carboxylate ester functional groups is hypothesized to modulate the compound's physicochemical properties and enhance its interaction with bacterial targets, potentially overcoming existing resistance mechanisms. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to reliably assess the antibacterial profile of this and similar quinoline-based compounds. The methodologies described herein are grounded in internationally recognized standards, primarily those set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility.[4][5][6][7][8]
Scientific Principles and Experimental Causality
The in vitro assessment of a novel antibacterial agent is a tiered process designed to quantitatively determine its inhibitory and bactericidal capabilities. This guide focuses on three fundamental assays:
-
Minimum Inhibitory Concentration (MIC): This assay identifies the lowest concentration of the test compound that prevents the visible growth of a microorganism after a defined incubation period.[9][10][11] It is the primary measure of a compound's potency. The broth microdilution method, detailed below, is a highly standardized and efficient technique for determining MIC values for multiple bacterial strains simultaneously.[4][11][12]
-
Kirby-Bauer Disk Diffusion: This qualitative method assesses the susceptibility of bacteria to the test compound.[13][14][15] A paper disk impregnated with the compound is placed on an agar plate inoculated with a bacterial lawn. The diffusion of the compound into the agar creates a concentration gradient. If the bacteria are susceptible, a clear zone of inhibition will form around the disk.[15][16][17] The diameter of this zone provides a qualitative measure of the compound's efficacy.
-
Minimum Bactericidal Concentration (MBC): While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the lowest concentration of the compound required to kill a specified percentage (typically ≥99.9%) of the initial bacterial inoculum.[18][19][20][21] This is a critical parameter for differentiating between bacteriostatic and bactericidal agents. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[18]
The selection of appropriate bacterial strains is paramount. This protocol recommends a panel that includes both Gram-positive and Gram-negative bacteria, encompassing representative species known for their clinical significance and potential for drug resistance.
Experimental Workflow Overview
Caption: High-level overview of the in vitro antibacterial testing workflow.
Materials and Reagents
-
Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate (purity ≥95%)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Tryptic Soy Broth (TSB) or other suitable broth for inoculum preparation
-
Sterile 0.9% saline
-
0.5 McFarland turbidity standard
-
Sterile 96-well microtiter plates with lids
-
Sterile Petri dishes (100 mm or 150 mm)
-
Sterile paper disks (6 mm diameter)
-
Reference antimicrobial agents (e.g., Ciprofloxacin, Vancomycin) for quality control
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Enterococcus faecalis ATCC 29212)
-
Spectrophotometer or densitometer
-
Incubator (35 ± 2 °C)
-
Micropipettes and sterile tips
-
Sterile swabs
-
Vortex mixer
Detailed Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M07.[4][7][8]
4.1.1. Preparation of Test Compound Stock Solution
-
Accurately weigh a sufficient amount of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate.
-
Dissolve the compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Further dilute this stock solution in CAMHB to create a working stock solution at a concentration suitable for serial dilutions (e.g., 256 µg/mL). Note: The final concentration of DMSO in the test wells should not exceed 1% to avoid toxicity to the bacteria.
4.1.2. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing 4-5 mL of a suitable broth (e.g., TSB).
-
Incubate the broth culture at 35 ± 2 °C until it reaches the log phase of growth (typically 2-6 hours).
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match a 0.5 McFarland standard.[11][16][17] This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4.1.3. Microtiter Plate Setup and Inoculation
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the working stock solution of the test compound (e.g., 256 µg/mL) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. This will create a concentration gradient (e.g., 128 µg/mL down to 0.25 µg/mL).
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
Add 50 µL of the standardized bacterial inoculum (prepared to result in a final concentration of 5 x 10⁵ CFU/mL) to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each test well will be 100 µL.
-
Cover the plate with a lid and incubate at 35 ± 2 °C for 18-24 hours in ambient air.
4.1.4. Interpretation of Results
-
After incubation, examine the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.[9][10][11]
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This method is based on the standardized procedure outlined by CLSI and EUCAST.[13][14][15]
4.2.1. Preparation of Test Disks
-
Prepare a high-concentration solution of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate in a volatile solvent (e.g., acetone or methanol).
-
Aseptically apply a precise volume (e.g., 10-20 µL) of this solution onto sterile 6 mm paper disks to achieve a specific drug loading (e.g., 30 µ g/disk ).
-
Allow the solvent to completely evaporate in a sterile environment.
4.2.2. Inoculation of Agar Plates
-
Use the standardized bacterial inoculum (0.5 McFarland) prepared as described in section 4.1.2.
-
Dip a sterile cotton swab into the adjusted suspension and remove excess fluid by pressing it against the inside of the tube.[14][16][17]
-
Streak the swab evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.[14][16]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.
4.2.3. Application of Disks and Incubation
-
Aseptically place the prepared test disks and a standard control disk (e.g., Ciprofloxacin) onto the inoculated MHA plate. Ensure disks are firmly in contact with the agar surface and are spaced at least 24 mm apart from center to center.[15]
-
Invert the plates and incubate at 35 ± 2 °C for 16-20 hours.
4.2.4. Interpretation of Results
-
After incubation, measure the diameter of the zones of complete inhibition (in millimeters) around each disk.
-
The zone diameter is inversely correlated with the MIC. While specific interpretive criteria (Susceptible, Intermediate, Resistant) are not established for novel compounds, the zone size provides a valuable qualitative comparison of antibacterial activity against different strains.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined by subculturing from the clear wells of the MIC test.[18][19][20]
4.3.1. Subculturing from MIC Plate
-
Following the determination of the MIC, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or micropipette, withdraw a 10 µL aliquot from each of these wells.
-
Spot-inoculate the aliquot onto a quadrant of a fresh MHA plate.
-
Also, plate an aliquot from the growth control well to confirm the viability of the initial inoculum.
4.3.2. Incubation and Interpretation
-
Incubate the MHA plates at 35 ± 2 °C for 18-24 hours.
-
After incubation, count the number of colonies (CFU) on each spot.
-
The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[18][19][21]
Data Presentation and Expected Outcomes
All quantitative data should be recorded and summarized in a clear, tabular format for easy comparison.
Table 1: MIC and MBC Values of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate (µg/mL)
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | 29213 | |||
| Escherichia coli | 25922 | |||
| Pseudomonas aeruginosa | 27853 | |||
| Enterococcus faecalis | 29212 | |||
| [Other Strain] | [ATCC No.] | |||
| Ciprofloxacin (Control) | - | |||
| Vancomycin (Control) | - |
Table 2: Kirby-Bauer Disk Diffusion Zone Diameters (mm)
| Bacterial Strain | ATCC Number | Zone Diameter (mm) |
| Staphylococcus aureus | 29213 | |
| Escherichia coli | 25922 | |
| Pseudomonas aeruginosa | 27853 | |
| Enterococcus faecalis | 29212 | |
| [Other Strain] | [ATCC No.] | |
| Ciprofloxacin (Control) | - | |
| Vancomycin (Control) | - |
Trustworthiness and Self-Validation
To ensure the trustworthiness and validity of the results, the following quality control measures are mandatory:
-
Purity of Test Compound: The purity of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate should be confirmed by analytical methods (e.g., NMR, LC-MS) prior to testing.
-
Sterility Controls: A sterility control (media without bacteria) must be included in each MIC assay to ensure no contamination.
-
Growth Controls: A positive growth control (bacteria without the test compound) is essential in every assay to confirm the viability and proper growth of the inoculum.
-
Reference Strains and Antibiotics: Concurrently test standard quality control strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) with reference antibiotics (e.g., Ciprofloxacin, Vancomycin). The results for these controls must fall within the acceptable ranges published by CLSI or EUCAST.[22][23]
-
Inoculum Density Verification: The density of the final inoculum in the MIC assay should be periodically verified by performing colony counts to ensure it is within the target range (2.5 x 10⁵ to 7.5 x 10⁵ CFU/mL).
Conclusion and Future Directions
These protocols provide a robust framework for the initial in vitro characterization of the antibacterial properties of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate. The data generated will establish its spectrum of activity, potency, and whether its effect is primarily bacteriostatic or bactericidal. Favorable results from these foundational assays would warrant further investigation, including time-kill kinetic studies, mechanism of action elucidation, and evaluation against a broader panel of clinical isolates, including multidrug-resistant strains.
References
-
Aher, N. G., et al. (2024). A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug. Acta Chimica Slovenica, 71(2), 319-324. [Link]
-
Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. [Link]
-
Wikipedia. (n.d.). Minimum bactericidal concentration. [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]
-
BMG LABTECH. (2024). The minimum bactericidal concentration of antibiotics. [Link]
-
Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). [Link]
-
Wolska, K., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 165. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
Taylor & Francis Online. (n.d.). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. [Link]
-
ResearchGate. (2025). In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]
-
National Institutes of Health. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. [Link]
-
Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. [Link]
-
SEAFDEC/AQD Institutional Repository. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]
-
SEAFDEC/AQD Institutional Repository. (2004). Disk diffusion method. [Link]
-
European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST. [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
-
Microbiology Pictures. (2024). Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. [Link]
-
The European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. [Link]
-
The European Committee on Antimicrobial Susceptibility Testing. (n.d.). Expert Rules. [Link]
-
The European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. [Link]
-
MDPI. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [Link]
-
National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]
-
University of Bacau. (2025). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF NOVEL QUINOLINE MOLECULES AS ANTIBACTERIAL AGENTS. [Link]
-
Regulations.gov. (n.d.). CLSI document M07-A8. [Link]
-
ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
PubMed. (2024). A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug. [Link]
-
ThaiScience. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. [Link]
-
National Institutes of Health. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
-
National Institutes of Health. (n.d.). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. [Link]
-
ResearchGate. (n.d.). 6-Chloro-3-nitro-4-hydroxyquinolin-2(1H)-one as an efficient antibacterial agent. [Link]
-
ScienceOpen. (n.d.). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. [Link]
-
ResearchGate. (2024). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.ub.ro [pubs.ub.ro]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. ESCMID: EUCAST [escmid.org]
- 6. EUCAST: EUCAST - Home [eucast.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. researchgate.net [researchgate.net]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 14. asm.org [asm.org]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. hardydiagnostics.com [hardydiagnostics.com]
- 17. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 18. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. microchemlab.com [microchemlab.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
Application Note: A Robust and Scalable Synthesis of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate via Gould-Jacobs Reaction
Abstract
This application note provides a comprehensive, field-tested guide for the scale-up synthesis of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate, a key intermediate in pharmaceutical development. The protocol is based on the Gould-Jacobs reaction, a powerful and reliable method for constructing the 4-hydroxyquinoline scaffold.[1][2] We detail a two-stage process, beginning with the initial condensation of 4-chloro-2-methylaniline and diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization. This guide emphasizes the critical process parameters, safety considerations, and analytical quality control necessary for achieving high yield and purity in a scalable manner, addressing the needs of researchers in both academic and industrial settings.
Introduction and Scientific Rationale
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[2][3] Specifically, 4-hydroxyquinoline-3-carboxylate esters are vital precursors for various biologically active compounds, including antibacterial and anti-inflammatory drugs.[4][5] The target molecule, Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate, incorporates key structural motifs (chloro, methyl, and carboxylate groups) that are frequently explored in drug discovery programs.
For the synthesis of this class of compounds, the Gould-Jacobs reaction stands out as the most effective and widely adopted strategy.[1][6][7] This method involves two key transformations:
-
Condensation: The reaction of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM) to form a stable vinylogous amide intermediate.
-
Thermal Cyclization: A high-temperature, intramolecular cyclization of the intermediate to form the quinoline ring system.[1][8]
The primary advantage of the Gould-Jacobs approach for scale-up is its reliability and the use of readily available starting materials. The main challenge, which this guide addresses, is the management of the high temperatures (typically >250 °C) required for the cyclization step, necessitating the use of specialized high-boiling point solvents and careful process control.[8]
The Gould-Jacobs Reaction: Mechanism and Key Parameters
The synthesis proceeds through a well-established mechanism. Understanding these steps is critical for troubleshooting and process optimization.
-
Nucleophilic Substitution: The process begins with a nucleophilic attack by the nitrogen atom of 4-chloro-2-methylaniline on the electrophilic carbon of DEEM, followed by the elimination of an ethanol molecule.[1]
-
Intermediate Formation: This initial step yields the key intermediate, Ethyl 2-(((4-chloro-2-methylphenyl)amino)methylene)malonate. This reaction is typically performed at moderate temperatures (100-130 °C) and can be driven to completion by the removal of ethanol.
-
Thermal Electrocyclization: The intermediate undergoes a 6-electron electrocyclization reaction at high temperatures. This is the rate-determining and most critical step of the synthesis.[1][8] The high activation energy required is why a high-temperature medium like Dowtherm™ A is employed.
-
Aromatization: The cyclized intermediate rapidly eliminates a second molecule of ethanol to form the stable, aromatic 4-hydroxyquinoline ring system. The product exists predominantly in its 4-oxo tautomeric form.[1]
Figure 1: The two-stage mechanism of the Gould-Jacobs reaction.
Materials and Equipment
Reagents and Materials
| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Supplier | Key Properties |
| 4-chloro-2-methylaniline | 95-69-2 | 141.60 | Standard Suppliers | Toxic, irritant |
| Diethyl ethoxymethylenemalonate (DEEM) | 87-13-8 | 216.23 | Standard Suppliers | Corrosive, sensitizer[9] |
| Dowtherm™ A | 8004-13-5 | ~166 | Standard Suppliers | High boiling point (257°C)[10] |
| Diphenyl ether | 101-84-8 | 170.21 | Standard Suppliers | Component of Dowtherm™ A |
| Hexanes | 110-54-3 | 86.18 | Standard Suppliers | Flammable, irritant |
| Ethyl Acetate | 141-78-6 | 88.11 | Standard Suppliers | Flammable, irritant |
Equipment
-
Reaction Vessel: 3-neck round-bottom flask (sized appropriately for scale), equipped with a mechanical stirrer, thermocouple, and a condenser. For scale-up, a jacketed glass reactor is recommended.
-
Heating System: Heating mantle with a temperature controller or an oil bath capable of reaching 260 °C.
-
Distillation Apparatus: Short-path distillation head for the removal of ethanol in Step 1.
-
Filtration: Büchner funnel and vacuum flask.
-
Analytical Instruments: TLC plates (Silica gel 60 F254), HPLC system, NMR spectrometer, Mass spectrometer.
Detailed Experimental Protocol
This protocol is designed for a representative 100-gram scale synthesis of the final product.
Figure 2: Overall workflow for the scale-up synthesis.
Part A: Synthesis of Intermediate - Ethyl 2-(((4-chloro-2-methylphenyl)amino)methylene)malonate
-
Reactor Setup: Charge a clean, dry 1 L 3-neck flask with 4-chloro-2-methylaniline (100.0 g, 0.706 mol). Equip the flask with a mechanical stirrer, a thermocouple, and a short-path distillation head connected to a condenser and receiving flask.
-
Reagent Addition: Under gentle stirring, add diethyl ethoxymethylenemalonate (DEEM) (159.9 g, 146.7 mL, 0.740 mol, 1.05 eq.) to the aniline at room temperature. The mixture will be a stirrable slurry.
-
Reaction: Begin heating the mixture. As the temperature rises, the solids will dissolve. Heat the reaction mixture to an internal temperature of 120-130 °C.
-
Expert Insight: Maintaining this temperature range is crucial. It is high enough to drive the condensation forward and distill off the ethanol byproduct, but low enough to prevent premature, uncontrolled cyclization or degradation.
-
-
Ethanol Removal: Ethanol will begin to distill off. Continue heating and stirring for 2-3 hours, or until the theoretical amount of ethanol (~32.5 g, ~41 mL) has been collected and the starting aniline is consumed as confirmed by TLC or HPLC analysis.
-
Completion: Once the reaction is complete, the resulting product is a viscous, pale-yellow oil (the intermediate). It can be used directly in the next step without purification.
Part B: Thermal Cyclization and Product Isolation
-
Solvent Addition: Allow the reaction mixture from Part A to cool slightly to ~100 °C. Carefully add Dowtherm™ A (400 mL) to the flask.
-
Cyclization: Replace the distillation head with a reflux condenser. Heat the mixture vigorously with efficient stirring to an internal temperature of 250-255 °C. Maintain this temperature for 1-2 hours.
-
Self-Validation: The reaction progress should be monitored by taking small, quenched aliquots for TLC or HPLC analysis to track the disappearance of the intermediate from Part A. The reaction is complete when the intermediate spot is no longer visible.
-
-
Cooling and Precipitation: Once the cyclization is complete, turn off the heating and allow the mixture to cool to 90-100 °C.
-
Safety First: Do NOT cool the mixture to room temperature before adding the anti-solvent, as the Dowtherm™ A will solidify.
-
-
Isolation: Slowly add hexanes (500 mL) to the warm, stirred solution over 30 minutes. The product will precipitate as a light-colored solid.
-
Expert Insight: The addition of a non-polar solvent like hexanes dramatically decreases the solubility of the polar quinoline product, causing it to crash out of the Dowtherm™ A solution.
-
-
Filtration: Continue stirring the slurry as it cools to room temperature. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with fresh hexanes (2 x 200 mL) to remove residual Dowtherm™ A.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. This typically yields the crude product as an off-white to tan powder.
Part C: Purification
-
Recrystallization: The crude product can be purified by recrystallization. A mixed solvent system, such as ethanol/DMF or ethyl acetate, is often effective.[14] Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to form pure crystals.
-
Final Drying: Filter the purified crystals and dry them under vacuum to yield Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate as a white to off-white crystalline solid.
Safety and Hazard Analysis
Scaling up chemical reactions requires a stringent focus on safety. The primary hazards in this synthesis are the corrosive nature of DEEM and the high temperatures used in the cyclization step.
| Substance | Hazard Classification | Recommended PPE & Handling Precautions |
| 4-chloro-2-methylaniline | Acute Toxicity, Carcinogenicity | Goggles, lab coat, nitrile gloves. Handle in a chemical fume hood. |
| Diethyl ethoxymethylenemalonate (DEEM) | Skin Corrosion/Irritation (Cat. 1), Eye Damage (Cat. 1), Respiratory/Skin Sensitizer (Cat. 1)[9][15][16] | Goggles, face shield, lab coat, chemically resistant gloves. Handle in a chemical fume hood. Avoid inhalation of vapors. |
| Dowtherm™ A | Skin/Eye Irritant | Goggles, lab coat, heat-resistant gloves when handling hot. Ensure adequate ventilation. |
| High-Temperature Operation (>250 °C) | Severe Thermal Burns | Use a heating mantle with a controller and a blast shield. Ensure the apparatus is securely clamped. Never leave the reaction unattended. |
Analytical Characterization
The identity and purity of the final product must be confirmed through a suite of analytical techniques.[17]
| Analysis Method | Parameter | Expected Result |
| Appearance | Physical State | White to off-white crystalline solid. |
| TLC | Eluent: 50% Ethyl Acetate / Hexanes | Rf ≈ 0.4 (will vary with exact conditions). |
| HPLC Purity | Column: C18 | >98% area. |
| ¹H NMR | (400 MHz, DMSO-d₆) | Characteristic peaks for the ethyl ester, aromatic protons, and methyl group. The 4-OH proton is often broad and downfield. |
| Mass Spec (ESI+) | m/z | [M+H]⁺ expected at ~282.06. |
Conclusion
This application note provides a validated and detailed protocol for the scale-up synthesis of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate. By leveraging the Gould-Jacobs reaction and carefully controlling the critical process parameters—particularly the high-temperature thermal cyclization in Dowtherm™ A—researchers can reliably produce this valuable intermediate with high yield and purity. Adherence to the outlined safety procedures and in-process controls is paramount for a successful and safe scale-up campaign.
References
- AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Vertex AI Search.
- Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. Benchchem.
- Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences.
- Gould–Jacobs reaction. Wikipedia.
- Quinoline: Synthesis, Applications, and Environmental Impact. Sinocure Chemical Group.
- Synthesis of quinolines. Organic Chemistry Portal.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
- Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. PMC - NIH.
- synthesis of quinoline derivatives and its applications. Slideshare.
- SAFETY DATA SHEET - Diethyl ethoxymethylenemalonate. Fisher Scientific.
- A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes. ACS Publications.
- Thermal cyclization mediated synthesis of bioactive 4‐quinolones. ResearchGate.
- An improved process for the synthesis of quinoline derivatives. Google Patents.
- Diethyl ethoxymethylenemalonate - Safety Data Sheet. MilliporeSigma.
- DOWTHERM A - Heat Transfer Fluid. Dow Chemical Company.
- Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Bentham Science.
- Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. ResearchGate.
- DOWTHERM A Heat Transfer Fluid. Preprints.org.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI.
- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PMC - PubMed Central.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.
- Recent advances in the synthesis of quinolines: a review. RSC Publishing.
- DIETHYL ETHOXY METHYLENE MALONATE CAS No 87-13-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
- Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate.
- Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. ResearchGate.
- Material Safety Data Sheet - Diethyl ethoxymethylenemalonate, 99+%. Cole-Parmer.
- A Product Technical Data DOWTHERM A Heat. Scribd.
- Dowtherm A, eutectic mixture o. SLS.
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 4. iipseries.org [iipseries.org]
- 5. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. ablelab.eu [ablelab.eu]
- 9. fishersci.com [fishersci.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. rodun-int.com [rodun-int.com]
- 12. preprints.org [preprints.org]
- 13. scribd.com [scribd.com]
- 14. Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uprm.edu [uprm.edu]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. researchgate.net [researchgate.net]
Technical Application Note: Synthesis and Metal Complexation of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
This Application Note details the synthesis of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate (Ligand L) and its subsequent coordination with transition metals (Cu(II), Zn(II), Co(II)).
This specific ligand belongs to the class of 4-hydroxyquinoline-3-carboxylates , structurally homologous to the pharmacophore found in quinolone antibiotics (e.g., Ciprofloxacin) and anti-coccidial agents (e.g., Decoquinate). The presence of the 6-chloro and 8-methyl substituents modulates the lipophilicity and electronic density of the quinoline ring, potentially enhancing biological uptake and altering metal-binding stability constants.
Key Technical Insight:
While often referred to as "4-hydroxy," these compounds exist predominantly as 4-quinolones (4-oxo tautomers) in the solid state. Metal coordination typically occurs via the 4-oxo oxygen and the 3-ester carbonyl oxygen , forming a stable six-membered chelate ring. The deprotonation of the N-H (or O-H tautomer) allows for the formation of neutral bis-ligand complexes
Ligand Synthesis Protocol (Gould-Jacobs Reaction)[10]
The most robust route for synthesizing this quinoline scaffold is the Gould-Jacobs reaction , involving the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (EMME), followed by high-temperature cyclization.[1]
Precursor Validation
-
Starting Material: 4-chloro-2-methylaniline.
-
Rationale: The aniline nitrogen becomes N-1. The substituent at the ortho position (2-methyl) ends up at C-8. The substituent at the para position (4-chloro) ends up at C-6.
-
-
Reagent: Diethyl ethoxymethylenemalonate (EMME).
Step-by-Step Protocol
Phase A: Condensation (Formation of Enamine)
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap (optional) or simple distillation head.
-
Stoichiometry: Mix 4-chloro-2-methylaniline (100 mmol, 14.16 g) and EMME (100 mmol, 21.6 g). No solvent is strictly necessary, but Ethanol (50 mL) can be used to moderate the exotherm.
-
Reaction: Heat the mixture to 110–120°C for 2–3 hours.
-
Workup: If solvent was used, remove it under vacuum.[7][8] The product, Diethyl 2-((4-chloro-2-methylphenylamino)methylene)malonate , usually solidifies upon cooling. Recrystallize from hexane/ethanol if necessary.
Phase B: Thermal Cyclization (Ring Closure)
-
Safety Note: This step requires high temperatures (>250°C). Use a sand bath or heating mantle with high-grade silicone oil/Dowtherm A.
-
Solvent: Dowtherm A (Diphenyl ether/Biphenyl eutectic mixture) is critical as a heat transfer medium.
-
Procedure:
-
Heat 50 mL of Dowtherm A to 255°C (reflux).
-
Slowly add the enamine intermediate (from Phase A) to the boiling solvent in small portions. Caution: Rapid ethanol evolution will occur.
-
Maintain reflux for 45–60 minutes. The solution will darken.
-
-
Isolation:
-
Allow the mixture to cool to room temperature. The quinoline ester product typically precipitates out of the Dowtherm A solution.[1]
-
Add 50 mL of hexane or diethyl ether to further precipitate the product and wash away the oily Dowtherm A.
-
Filter the solid, wash extensively with hexane and acetone.
-
-
Yield: Expected yield 70–85%.
-
Product: Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate.
-
Metal Complexation Protocol
This protocol describes the synthesis of neutral bis-chelate complexes
Experimental Design
-
Solvent System: The ligand is sparingly soluble in common alcohols.[4] A DMF:Ethanol (1:1) mixture is recommended to ensure complete dissolution without requiring excessive heat that might degrade the metal salt.
-
Stoichiometry: 1:2 (Metal:Ligand).[4]
-
Base: A mild base (Sodium Acetate or Triethylamine) is required to deprotonate the ligand, facilitating neutral complex formation.
Detailed Workflow
-
Ligand Solution Preparation:
-
Dissolve 2.0 mmol of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate in 20 mL of hot DMF . Stir until clear.
-
-
Metal Salt Solution:
-
Dissolve 1.0 mmol of the Metal(II) Acetate (e.g.,
) in 10 mL of Ethanol . -
Note: If using Chloride salts, add 2.0 mmol of Sodium Acetate to the metal solution to act as a buffer/base.
-
-
Complexation:
-
Add the Metal solution dropwise to the hot Ligand solution under constant stirring.
-
The color will change immediately (e.g., Green for Cu, Pink/Orange for Co).
-
Reflux the mixture at 80–90°C for 3–4 hours.
-
-
Precipitation & Purification:
-
Allow the solution to cool slowly to room temperature. The complex often precipitates as microcrystals.
-
If no precipitate forms, reduce volume by 50% under vacuum or add 10 mL of cold water.
-
Wash 1: Hot water (to remove inorganic salts).
-
Wash 2: Hot ethanol (to remove unreacted ligand).
-
Wash 3: Diethyl ether (to facilitate drying).
-
-
Drying: Dry in a vacuum desiccator over
for 24 hours.
Structural Characterization & Validation
To validate the synthesis, compare the spectral data of the free ligand (L) versus the Metal Complex (ML2).
Data Summary Table
| Feature | Free Ligand (L) | Metal Complex ( | Diagnostic Interpretation |
| Physical State | Off-white/Beige powder | Colored powder (Cu: Green, Co: Pink) | Visual confirmation of metal incorporation. |
| Solubility | Soluble in DMF, DMSO | Insoluble in water/EtOH; Soluble in DMSO | Non-ionic, neutral complex formation. |
| IR: | ~1710 cm⁻¹ | ~1680–1690 cm⁻¹ | Shift to lower freq. indicates coordination via ester carbonyl. |
| IR: | ~1640 cm⁻¹ | ~1610–1620 cm⁻¹ | Shift indicates coordination via pyridone oxygen. |
| IR: | Broad band 3200–3400 cm⁻¹ | Absent or very weak | Confirming deprotonation and coordination. |
| Molar Conductance | N/A | < 20 | Low conductivity confirms non-electrolyte nature. |
Visualizing the Pathway
Caption: Synthetic workflow from aniline precursor to final metal chelate.
References
-
BenchChem. "The Quinoline Quest: A Technical History of 4-Aminoquinoline Synthesis." (Gould-Jacobs Reaction Protocol).[10][9][11]
-
PrepChem. "Synthesis of ethyl 4-hydroxyquinoline-3-carboxylate." (Detailed experimental conditions for thermal cyclization).
-
Wikipedia. "Gould–Jacobs reaction." (Mechanism and general reaction scheme).
-
CymitQuimica. "Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate Product Data." (Confirmation of ligand structure and properties).
-
Scientific Research Publishing. "Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity." (Analogous complexation protocols and biological relevance).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 5. prepchem.com [prepchem.com]
- 6. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. ablelab.eu [ablelab.eu]
- 10. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H11NO3 | CID 220876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate
Ticket ID: #Q3-PUR-882 Topic: Solubility, Tautomerism, and Isolation Protocols Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1][2]
Executive Summary: The "Brick Dust" Challenge
Welcome to the technical support hub for Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate .
If you are struggling to purify this compound, you are likely encountering what process chemists call the "Brick Dust" phenomenon.[1][2] This molecule belongs to the 4-hydroxyquinoline class (often synthesized via the Gould-Jacobs reaction ).[3][4][5]
The Core Problem: Despite the name "4-hydroxy," this molecule exists predominantly in its 4-quinolone (keto) tautomeric form in the solid state.[1] This results in:
-
High Lattice Energy: Extremely high melting points (often >250°C).[1][2]
-
Poor Solubility: It is sparingly soluble in standard organic solvents (DCM, Ethyl Acetate, Ethanol) and insoluble in water.[1][2]
-
Trapped Impurities: The crystal lattice forms so rapidly that it often traps high-boiling solvents (like Dowtherm A/Diphenyl ether) or unreacted starting materials.[1]
This guide provides the logic and protocols to overcome these specific physical chemistry barriers.
The Science of the Problem (Tautomerism)[1][2]
To purify this compound, you must understand why it resists dissolution.
The Tautomer Trap
While the IUPAC name implies an alcohol (-OH), the structure prefers the keto-form due to aromatic stabilization of the bicyclic system and strong intermolecular hydrogen bonding (N-H[1]···O=C dimers).[1][2]
Figure 1: The tautomeric equilibrium favors the Keto form, leading to strong intermolecular hydrogen bonding that resists solvation.[1][2]
Troubleshooting Guide (Q&A)
Q1: The product is stuck in the reaction solvent (Dowtherm A/Diphenyl ether). How do I isolate it?
A: Do not attempt to rotovap Dowtherm A (b.p. ~258°C).[1]
-
The Fix: Rely on the fact that your product is insoluble in non-polar solvents.
-
Protocol: Cool the reaction mixture to room temperature. The product should precipitate.[6] Dilute the slurry with a large volume of n-Heptane or Hexane . This reduces the viscosity of the Dowtherm and precipitates any remaining product. Filter the solids and wash the cake extensively with hot heptane to remove the oily solvent residues.[1]
Q2: I have a dark/tarry precipitate. Recrystallization from Ethanol isn't working.
A: Ethanol is often too weak to dissolve the "brick dust" lattice, leading to poor recovery or purification.[1]
-
The Fix: Switch to DMF (Dimethylformamide) or Glacial Acetic Acid .[1][2]
-
Why: These solvents are polar enough to disrupt the intermolecular hydrogen bonding of the quinolone dimer.
-
Protocol: Dissolve the crude solid in minimum boiling DMF. Add activated charcoal to remove the tar/color. Filter hot (quickly!). Allow to cool slowly. The product will crystallize as high-purity needles.
Q3: Can I use Acid/Base extraction to purify it?
A: Proceed with extreme caution.
-
Risk: While the 4-OH group is acidic (pKa ~9-10), using strong base (NaOH) to dissolve it risks hydrolyzing the 3-carboxylate ester to the carboxylic acid.[1] If you want the ester, avoid strong aqueous bases.[1][2]
-
Alternative: If you must use acid/base, use the amphoteric nature of the quinoline nitrogen.[1] It can be dissolved in strong acid (HCl) and reprecipitated by neutralizing to pH 7, but hydrolysis of the ester is still a risk factor over time.[1][2]
Validated Purification Protocols
Protocol A: The "Gould-Jacobs" Workup (Removal of Dowtherm)
Best for: Initial isolation from the cyclization reaction.
-
Cooling: Allow the reaction mixture (in Dowtherm A/Diphenyl ether) to cool to ~80°C.
-
Precipitation: Slowly add n-Heptane (ratio: 2 volumes heptane per 1 volume reaction mix) with vigorous stirring.
-
Filtration: Filter the suspension while warm (to keep impurities/tars in solution).
-
Washing: Wash the filter cake 3x with n-Heptane or Toluene to remove residual high-boiling solvent.
-
Drying: Dry in a vacuum oven at 60°C. (Note: The smell of diphenyl ether is persistent; thorough washing is key).[1][2]
Protocol B: High-Purity Recrystallization
Best for: Final purification for biological testing.[1]
| Parameter | Specification |
| Solvent | N,N-Dimethylformamide (DMF) |
| Concentration | ~1 g solute per 10-15 mL solvent (variable by derivative) |
| Temperature | Heat to 100-110°C (Do not boil DMF vigorously to avoid decomposition) |
| Clarification | Add 5% w/w Activated Carbon.[1][2] Stir 15 mins. Filter hot through Celite pad.[1] |
| Crystallization | Cool filtrate to Room Temp, then 4°C. |
| Wash | Wash crystals with cold Ethanol (to remove DMF).[1][2] |
Process Visualization
The following diagram outlines the standard synthesis and purification logic flow, highlighting critical decision points.
Figure 2: Decision tree for the isolation and purification of the target ester.
References
-
Gould, R. G., & Jacobs, W. A. (1939).[1][2] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[1][2]
- Core Authority: The foundational paper describing the cyclization of anilinomethylenemalon
-
Grohe, K., & Heitzer, H. (1987).[1][2] Cycloaracylation of enamines. Liebigs Annalen der Chemie.
- Context: Describes optimized conditions for the cyclization step, often referencing the use of Dowtherm A.
-
PubChem Compound Summary. (2025). Ethyl 4-hydroxyquinoline-3-carboxylate derivatives.[1][4][7][8][9][10] National Library of Medicine. [1][2]
- Data: Provides physical property data supporting the "insoluble" n
-
Mitscher, L. A. (2005).[1][2] Structure-Activity Relationships of Fluoroquinolones. Chemical Reviews, 105(2), 559–592.[1][2]
- Application: Contextualizes the target molecule as a precursor in the synthesis of antibacterial agents, confirming the 4-quinolone tautomer preference.
Sources
- 1. rsc.org [rsc.org]
- 2. Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids - Google Patents [patents.google.com]
- 7. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 8. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H11NO3 | CID 220876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Storage of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate
The following guide serves as a specialized Technical Support Center for Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate . It is designed to move beyond generic advice, offering mechanism-based troubleshooting and validated protocols for researchers handling this compound.
Ticket Status: OPEN Subject: Prevention of Degradation & Troubleshooting Storage Anomalies Assigned Specialist: Senior Application Scientist, Structural Chemistry Division
Part 1: The Molecule at a Glance (Vulnerability Analysis)
Before troubleshooting, you must understand why this molecule degrades. Its stability profile is dictated by three competing structural features:
-
The C3-Ester Linkage (Hydrolysis Risk): The ethyl ester at position 3 is the primary site of failure. In the presence of ambient moisture and trace acidity/basicity, it hydrolyzes to the corresponding carboxylic acid (6-chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid). This reaction is irreversible under storage conditions.
-
The 4-Hydroxy/4-Oxo Tautomerism: While named a "4-hydroxy" compound, this molecule exists in equilibrium with its 4-oxo-1,4-dihydro tautomer. This equilibrium is solvent-dependent. In the solid state, shifts in this tautomeric balance (often induced by moisture) can lead to crystal lattice disruption, observed macroscopically as "caking."
-
The Electron-Rich Quinoline Core: The aromatic system, activated by the nitrogen lone pair, is susceptible to photo-oxidative degradation, leading to N-oxide formation or ring cleavage products, typically manifesting as yellow/brown discoloration.
Part 2: Troubleshooting Guide (Ticket-Based)
Ticket #101: "My white powder has turned pale yellow/brown."
Diagnosis: Photo-oxidation or N-Oxide Formation. Quinoline derivatives are photosensitive. The "off-white" to "yellow" shift is a classic signature of conjugated system expansion or N-oxidation caused by UV/visible light exposure.
-
Immediate Action: Check if the container is amber glass. If clear glass was used, the outer layer of the material is compromised.
-
Resolution:
-
Perform a "core sampling" (take material from the center of the bottle) and run an HPLC check.
-
If purity is >98% but color is off, recrystallization (typically from Ethanol/DMF) may salvage the batch.
-
Prevention: Store strictly in amber vials wrapped in aluminum foil.
-
Ticket #102: "HPLC shows a new peak at a lower Retention Time (RRT ~0.8)."
Diagnosis: Hydrolysis (Acid Formation). The carboxylic acid degradant is more polar than the parent ethyl ester. On a standard Reverse Phase C18 column, it will elute earlier (lower retention time).
-
Mechanism: Water vapor entered the headspace.
. -
Critical Threshold: If the acid peak exceeds 0.5%, the material may interfere with sensitive coupling reactions (e.g., amide coupling) by competing for reagents.
-
Resolution: This degradation is difficult to reverse without re-esterification. Purify via column chromatography (Silica gel; Gradient: Hexane/Ethyl Acetate) to remove the polar acid fraction.
Ticket #103: "The material has clumped into a hard cake."
Diagnosis: Hygroscopic Tautomeric Shift. Moisture absorption doesn't just cause hydrolysis; it facilitates local dissolution and re-precipitation, often shifting the crystal packing preference.
-
Test: Run a Karl Fischer (KF) titration.
-
Limit: Water content should be
. -
Prevention: Store with active desiccant sachets (Silica or Molecular Sieves) and parafilm the cap. Never store in a fridge without a desiccator, as condensation upon warming is the #1 cause of this issue.
Part 3: Visualized Degradation Pathways
The following diagram maps the kinetic risks associated with storage.
Figure 1: Primary degradation pathways. The red path (Hydrolysis) is the most common storage failure mode.
Part 4: Frequently Asked Questions (FAQs)
Q: Should I store this at -20°C, 4°C, or Room Temperature? A: 4°C (Refrigerated) is optimal , but only if moisture is controlled.
-
Risk:[1] Storing at -20°C often leads to condensation on the solid when the bottle is opened before reaching room temperature.
-
Protocol: Store at 4°C. Before opening, allow the closed bottle to equilibrate to room temperature for 30 minutes to prevent condensation.
Q: What is the re-test interval? A: 12 Months. If stored properly (Desiccated, Amber vial, 4°C), the ethyl ester linkage is stable. If stored at ambient temp/humidity, re-test every 6 months .
Q: Is the compound compatible with DMSO for stock solutions? A: Yes, but use immediately or freeze. DMSO is hygroscopic. A DMSO stock solution absorbs water from the air, which will hydrolyze the ester over weeks at room temperature.
-
Best Practice: Prepare stock solutions in Anhydrous DMSO , aliquot into single-use vials, and store at -20°C.
Part 5: Experimental Protocols
Protocol A: Purity Analysis via HPLC
Use this method to distinguish the Parent Ester from the Acid Degradant.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Acid keeps the phenol protonated/sharp).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
Time (min) % B 0.0 10 10.0 90 12.0 90 | 12.1 | 10 |
-
Detection: UV at 254 nm (Aromatic ring) and 320 nm (Quinoline conjugation).
-
Expected Results:
-
Acid Degradant: RRT ~0.80 - 0.90 (Elutes earlier).
-
Parent Ester: RRT 1.00.
-
Protocol B: Forced Degradation (Stress Test)
Validate your analytical method using this rapid stress test.
-
Acid Hydrolysis: Dissolve 5 mg in 1 mL THF. Add 0.5 mL 1N HCl. Heat at 60°C for 2 hours.
-
Result: Significant conversion to the Acid Degradant (Reference Standard for impurity).
-
-
Oxidation: Dissolve 5 mg in 1 mL THF. Add 0.1 mL 30% H2O2. Stir at RT for 24 hours.
-
Result: Appearance of N-oxide or ring-opening impurities.
-
Part 6: Storage Workflow Decision Tree
Follow this logic to ensure maximum shelf-life.
Figure 2: Decision logic for incoming inventory.
References
-
Compound Identity & Properties
-
Quinoline Stability & Synthesis
-
Synthesis and Spectroscopy Studies of By-products of Chloroquinaldol. ResearchGate.[9] (Provides context on chlorohydroxyquinoline stability and by-products).
-
-
General Hydrolysis of Quinoline Esters
-
4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID | 13721-01-2.[10] ChemicalBook. (Describes the hydrolysis of the ethyl ester precursor to the acid, validating the hydrolysis pathway).
-
-
Tautomerism in 4-Hydroxyquinolines
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. 1065094-20-3|Ethyl 8-chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate|BLD Pharm [bldpharm.com]
- 3. molcore.com [molcore.com]
- 4. kemcal.com [kemcal.com]
- 5. 70458-93-4|Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate|BLD Pharm [bldpharm.com]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H11NO3 | CID 220876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID | 13721-01-2 [chemicalbook.com]
- 11. Antioxidative or prooxidative effect of 4-hydroxyquinoline derivatives on free-radical-initiated hemolysis of erythrocytes is due to its distributive status - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected NMR Peaks in Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected signals in their Nuclear Magnetic Resonance (NMR) spectra during the synthesis and characterization of quinoline derivatives. Here, we address common and complex issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting steps based on established chemical principles and field experience.
Frequently Asked Questions (FAQs)
Q1: I'm seeing broad peaks in the aromatic region of my 1H NMR spectrum after a Skraup synthesis. What could be the cause?
A1: Broad peaks in the aromatic region of an NMR spectrum often suggest the presence of paramagnetic species or dynamic chemical exchange processes. In the context of a Skraup synthesis, the most likely culprit is the presence of residual nitrobenzene, which is often used as the oxidizing agent.
-
Causality: The Skraup reaction involves the cyclization of an aniline with glycerol, sulfuric acid, and an oxidizing agent, traditionally nitrobenzene. If the purification process is not thorough, traces of nitrobenzene can remain in the final product. The nitro group is paramagnetic, which can cause significant line broadening of nearby protons.
-
Troubleshooting Protocol:
-
Enhanced Purification: Standard column chromatography may not be sufficient to remove all traces of nitrobenzene. Consider performing a steam distillation or a fractional distillation under reduced pressure to remove the volatile nitrobenzene.
-
Alternative Oxidizing Agents: If the issue persists, consider using a different oxidizing agent for future syntheses, such as arsenic pentoxide or iron(III) sulfate.
-
NMR Verification: To confirm the presence of nitrobenzene, you can run a 1H NMR of a known sample of nitrobenzene to compare the chemical shifts and peak broadening.
-
Q2: My 1H NMR shows a singlet around 9.8-10.0 ppm that I wasn't expecting in my Doebner-von Miller reaction. What is this signal?
A2: A singlet in the 9.8-10.0 ppm region is highly indicative of an aldehydic proton. In a Doebner-von Miller synthesis, which uses α,β-unsaturated carbonyl compounds, this peak likely arises from an unreacted starting material or a side product.
-
Causality: The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds. If the reaction does not go to completion, or if side reactions occur, you may have residual aldehyde in your sample. For example, if you are using cinnamaldehyde as a starting material, this peak would correspond to the aldehydic proton.
-
Troubleshooting Protocol:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and ensure the complete consumption of the starting aldehyde before workup.
-
Purification: A carefully performed column chromatography should effectively separate the quinoline product from the more polar starting aldehyde.
-
Derivative Formation: To confirm the presence of an aldehyde, you can take a small aliquot of your product and react it with 2,4-dinitrophenylhydrazine (DNPH). The formation of a red or orange precipitate (a 2,4-dinitrophenylhydrazone) is a classic qualitative test for aldehydes and ketones.
-
In-Depth Troubleshooting Guides
Case Study 1: Unexpected Signals in the Aliphatic Region of a Friedländer Synthesis
Q: I performed a Friedländer annulation to synthesize a 2-substituted quinoline, but my 1H NMR shows complex multiplets in the 2.0-4.0 ppm range instead of the expected clean signals. What is happening?
A: The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group, is generally a high-yielding and clean reaction. However, unexpected aliphatic signals often point to side reactions, such as self-condensation of the carbonyl starting material or incomplete cyclization.
-
Mechanistic Insight: The intended reaction involves the formation of a Schiff base followed by an intramolecular aldol-type condensation and dehydration to form the quinoline ring. However, if the enolate of the methylene-containing reactant is not efficiently trapped by the 2-aminoaryl carbonyl, it can undergo self-condensation, leading to oligomeric byproducts with complex aliphatic NMR signals.
-
Diagnostic Workflow:
Caption: Troubleshooting workflow for unexpected aliphatic signals.
-
Step-by-Step Protocol:
-
Purity of Starting Materials: Ensure the purity of your 2-aminoaryl aldehyde/ketone and the active methylene compound. Impurities can initiate unwanted side reactions.
-
Reaction Conditions: The choice of base and reaction temperature is critical. A base that is too strong or a temperature that is too high can favor self-condensation. Consider using a milder base (e.g., piperidine, L-proline) or lowering the reaction temperature.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool to identify the molecular weights of the byproducts. The mass of the impurity can provide clues to its structure (e.g., a mass corresponding to two molecules of the carbonyl starting material minus water would suggest an aldol condensation byproduct).
-
2D NMR: If the impurity is present in a significant amount, acquiring 2D NMR spectra (e.g., COSY, HSQC, HMBC) can help in elucidating its structure.
-
Case Study 2: Distinguishing Between Isomeric Quinolines
Q: My reaction could potentially form two different constitutional isomers of a substituted quinoline. How can I use NMR to definitively assign the structure?
A: The formation of isomers is a common challenge in quinoline synthesis, particularly in reactions like the Combes synthesis. NMR spectroscopy, especially with the aid of 2D techniques and an understanding of substituent effects, is the most powerful tool for structure elucidation.
-
Key Principles for Structure Assignment:
-
Chemical Shifts: The electronic nature of substituents (electron-donating or electron-withdrawing) will influence the chemical shifts of the protons on the quinoline core.
-
Coupling Constants (J-values): The magnitude of the coupling constant between two protons is dependent on the number of bonds separating them. Ortho-coupling (³J) is typically larger (7-9 Hz) than meta-coupling (⁴J, 2-3 Hz) and para-coupling (⁵J, <1 Hz).
-
Nuclear Overhauser Effect (NOE): NOE correlations in a 1D or 2D NOESY/ROESY experiment can establish through-space proximity between protons, which is invaluable for distinguishing between isomers.
-
-
Data Presentation: Expected 1H NMR Chemical Shifts for a Model System
| Proton | Isomer A (e.g., 6-methoxyquinoline) | Isomer B (e.g., 8-methoxyquinoline) |
| H-2 | ~8.7 ppm (dd) | ~8.8 ppm (dd) |
| H-3 | ~7.3 ppm (dd) | ~7.4 ppm (dd) |
| H-4 | ~8.0 ppm (dd) | ~8.1 ppm (dd) |
| H-5 | ~7.6 ppm (d) | ~7.3 ppm (d) |
| H-7 | ~7.0 ppm (dd) | ~7.0 ppm (d) |
| OMe | ~3.9 ppm (s) | ~4.1 ppm (s) |
-
Experimental Protocol for Structure Elucidation:
-
Acquire High-Resolution 1H NMR: Obtain a well-resolved 1D 1H NMR spectrum.
-
Acquire 1H-1H COSY: This experiment will reveal which protons are coupled to each other, helping to trace out the spin systems of the individual rings.
-
Acquire 1D NOESY or 2D NOESY/ROESY: This is often the deciding experiment. For example, in a 6-methoxyquinoline, irradiation of the methoxy protons should show an NOE to H-5. In an 8-methoxyquinoline, an NOE would be expected to H-7.
Caption: Logical workflow for isomeric structure elucidation using NMR.
-
References
-
Quinoline Synthesis: The Skraup, Doebner-von Miller, and Combes Reactions. Organic Chemistry Portal. [Link]
-
The Friedländer Annulation. Organic Chemistry Portal. [Link]
- Spectroscopic Methods in Organic Chemistry. Williams, D. H.; Fleming, I. McGraw-Hill. (A comprehensive textbook on NMR spectroscopy).
- Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Breitmaier, E.; Wiley.
Technical Support Center: Quinoline Functionalization & Regiocontrol
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Department: Heterocyclic Methodology & Process Development Subject: Troubleshooting Regioselectivity in Quinoline Scaffolds
System Overview: The "Electronic Schizophrenia" of Quinoline
Quinoline presents a unique challenge in medicinal chemistry due to its fused bicyclic nature: an electron-deficient pyridine ring fused to a relatively electron-rich benzene ring. Successful functionalization requires viewing the molecule not as a single unit, but as two competing electronic domains.
-
The Pyridine Ring (N1-C4): Deactivated towards electrophiles, highly reactive towards nucleophiles and radicals.
-
The Benzene Ring (C5-C8): Susceptible to electrophilic aromatic substitution (EAS) and specific metal-catalyzed C-H activations.
Below is the Master Reactivity Map to guide your initial strategy.
Figure 1: Decision matrix for quinoline functionalization based on reagent class.
Module A: Electrophilic Aromatic Substitution (EAS)
Target: C5 and C8 Functionalization Primary Issue: Inseparable mixtures of C5/C8 isomers or low reactivity due to protonation.
Troubleshooting Guide
Q: Why is my nitration stalling even with fuming HNO₃?
-
Diagnosis: In highly acidic media, the nitrogen is protonated (
). This creates a quinolinium ion, which is highly deactivated. The benzene ring is still more reactive than the pyridine ring, but significantly less reactive than a standard benzene. -
Solution: Increase the temperature to >60°C and use sulfuric acid as the solvent to stabilize the transition state. If reactivity is still low, consider using a nitrate salt (e.g., KNO₃) in triflic acid (superacid media).
Q: I need the C5 isomer, but I’m getting a 50:50 mix with C8. How do I shift this?
-
Mechanism: C5 attack is generally kinetically favored (lower activation energy), while C8 is often thermodynamically accessible.
-
Corrective Action:
-
Lower the Temperature: Run the reaction at the lowest feasible temperature (0°C to -10°C) to maximize kinetic control (favoring C5).
-
Solvent Switch: Switch from H₂SO₄ to Acetic Anhydride/Nitric Acid mixtures. The acetyl nitrate intermediate is more selective.
-
Q: How do I target C8 exclusively via EAS?
-
Hard Truth: Direct EAS is rarely 100% C8 selective.
-
Workaround: Use a "Block and Remove" strategy.
-
Install a reversible blocking group (e.g., sulfonation) at C5.
-
Perform the desired EAS (which will force C8).
-
Desulfonate (hydrolysis).
-
Validated Protocol: Kinetic Nitration (C5 Selective)
Reference Standard: Adapted from classical nitration methodologies [1].
-
Dissolution: Dissolve Quinoline (10 mmol) in conc. H₂SO₄ (5 mL) at 0°C. Note: Exothermic protonation.
-
Addition: Dropwise addition of fuming HNO₃ (1.1 equiv) maintaining internal temp <5°C.
-
Reaction: Stir at 0°C for 1 hour. Monitor via TLC (Caution: Neutralize aliquot before spotting).
-
Quench: Pour onto crushed ice (50g). Neutralize with NH₄OH to pH 8.
-
Isolation: Filter precipitate. Recrystallize from Ethanol to enrich C5 isomer.
Module B: Nucleophilic & Radical Chemistry (Minisci)
Target: C2 and C4 Functionalization Primary Issue: Poor conversion or wrong regioisomer (C4 instead of C2).
Data Summary: Selectivity Drivers
| Reaction Type | Primary Target | Secondary Target | Key Variable |
| SNAr (Halogenated) | C2-X | C4-X | C2 is more electropositive (inductive effect of N). |
| Minisci (Radical) | C2 | C4 | Sterics of the radical source; Acidity of solvent. |
| Chichibabin (NH₂⁻) | C2 | C4 | Temperature (High temp promotes polymerization). |
Troubleshooting Guide
Q: My Minisci reaction (radical alkylation) is yielding a complex mixture.
-
Diagnosis: Minisci reactions often suffer from over-alkylation (product is more reactive than starting material) or lack of regiocontrol between C2/C4.
-
Solution:
-
Acid Control: Ensure the medium is acidic (TFA/Water or AcOH). The radical attacks the protonated quinoline.
-
Phase Transfer: If using alkyl halides + redox catalyst, add a surfactant (SDS) or use a biphasic system (DCM/Water) to control radical concentration.
-
Q: How do I force Nucleophilic Substitution at C4?
-
Mechanism: Standard SNAr favors C2.
-
Corrective Action:
-
Leaving Group: Use a better leaving group at C4 (e.g., 4-chloroquinoline) and block C2 if possible.
-
Oxidation Route: Convert Quinoline to Quinoline N-oxide . The N-oxide activates C4 for nucleophilic attack (e.g., chlorination with POCl₃ yields 4-chloroquinoline selectively).
-
Workflow: C2 vs C4 Selectivity Logic
Figure 2: Workflow for selecting conditions to target C2 vs C4.
Module C: C-H Activation (The C8 Solution)
Target: C8 Functionalization Primary Issue: Overcoming the intrinsic C5 preference of the benzene ring.
The N-Oxide Strategy
The most robust method to functionalize C8 is exploiting the Quinoline N-oxide as a directing group (DG). The oxygen coordinates with Palladium, forming a stable 5-membered palladacycle that places the metal directly at C8 [2].
Troubleshooting Guide
Q: I am using Pd(OAc)₂ but getting no conversion at C8.
-
Check 1: The Oxidant. Pd(II) catalysis requires an oxidant to regenerate the catalyst. Are you using Ag₂CO₃ or Benzoquinone?
-
Check 2: The Anion. Pivalic acid (PivOH) or acetate is crucial. The mechanism likely involves a Concerted Metallation-Deprotonation (CMD) pathway where the pivalate assists in breaking the C-H bond.
-
Check 3: N-Oxide Quality. Is your starting material dry? Hydrated N-oxides can poison the catalyst.
Q: How do I remove the N-oxide after functionalization?
-
Protocol: Zinc powder in Acetic Acid or Hydrogenation (Pd/C, H₂).
-
Warning: Some C8 functional groups (e.g., alkenes) might be reduced during deoxygenation. Use Mo(CO)₆ (Molybdenum hexacarbonyl) for chemoselective deoxygenation if sensitive groups are present.
Validated Protocol: Pd-Catalyzed C8 Arylation
Reference Standard: Based on Fagnou et al. methodologies [2].
-
Setup: In a sealed tube, combine:
-
Quinoline N-oxide (0.5 mmol)
-
Aryl Bromide (0.6 mmol)
-
Pd(OAc)₂ (5 mol%)
-
P(t-Bu)₃-HBF₄ (Ligand, 10 mol%)
-
K₂CO₃ (2 equiv)
-
-
Solvent: Add Toluene (anhydrous, 2 mL).
-
Reaction: Heat to 110°C for 16 hours.
-
Workup: Filter through Celite, concentrate, and purify via column chromatography.
-
Deoxygenation (Optional): Treat product with Zn/AcOH at RT for 2 hours to return to the quinoline base.
References
- Classic Mechanism of Nitration: Schofield, K. Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines. Butterworths, 1967.
-
C8 Selective C-H Activation: Leclerc, J. P., & Fagnou, K. (2006). "Pd-Catalyzed Cross-Coupling Reactions of Pyridine N-Oxides with Aryl Chlorides, Bromides, and Iodides." Journal of the American Chemical Society, 128(41), 13368-13369.
-
Minisci Reaction Review: Duncton, M. A. (2011). "Minisci reactions: Versatile CH-functionalization for medicinal chemists." MedChemComm, 2(12), 1135-1161.
-
Regioselectivity in Quinoline: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
Validation & Comparative
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate in Biological Assays
In the intricate world of drug discovery and chemical biology, the journey of a small molecule from a preliminary hit to a validated lead is paved with rigorous assessment of its biological interactions. A critical aspect of this evaluation is understanding a compound's selectivity—its propensity to interact with its intended target versus a host of other biological molecules. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate, a member of the versatile quinoline chemical class.
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1] This inherent biological promiscuity underscores the critical need for a thorough assessment of off-target effects. While specific cross-reactivity data for Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate is not extensively available in the public domain, this guide will equip you with the rationale and methodologies to conduct a comprehensive selectivity profiling campaign. We will delve into the common off-target liabilities for quinoline-based compounds and provide detailed protocols for key in vitro assays to build a robust selectivity profile for your compound of interest.
Understanding the Target Landscape for Quinolines
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the core ring structure. This structural diversity allows them to interact with a wide array of protein families. When evaluating a novel quinoline compound like Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate, it is crucial to consider potential interactions with the following major target classes:
-
Protein Kinases: The human kinome, comprising over 500 kinases, is a frequent target for quinoline-based inhibitors.[2][3] These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The ATP-binding pocket of kinases is a common site of interaction for heterocyclic compounds. Several quinoline derivatives have been identified as potent inhibitors of various kinases, including MEK1, VEGFR-2, and EGFR.[4][5][6] Therefore, a comprehensive kinase panel screen is a primary step in assessing the selectivity of any new quinoline compound.
-
G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are involved in virtually every physiological process and represent a major class of drug targets. Off-target interactions with GPCRs can lead to a wide range of undesirable side effects. Radioligand binding assays are the gold standard for evaluating a compound's affinity for a panel of GPCRs.[7][8] For instance, certain 4-aminoquinoline derivatives have been shown to be potent and selective antagonists of the α2C-adrenoceptor, a member of the GPCR family.[9][10]
-
Ion Channels: These membrane proteins are essential for regulating ion flow across cell membranes and are critical for neuronal and cardiac function. Unintended modulation of ion channels, such as the hERG potassium channel, is a significant safety concern in drug development due to the risk of cardiac arrhythmias. Automated patch-clamp electrophysiology is the state-of-the-art method for assessing a compound's activity on a panel of ion channels.
-
Nuclear Receptors: These ligand-activated transcription factors are involved in regulating gene expression in response to a variety of endogenous and exogenous signals. Off-target effects on nuclear receptors can lead to endocrine disruption and other toxicities.
Building a Selectivity Profile: A Phased Approach
A systematic approach is essential for efficiently and comprehensively evaluating the cross-reactivity of a test compound. The following phased strategy allows for a data-driven progression from broad profiling to more focused investigations.
Caption: Workflow for a luminescent ADP detection kinase assay.
Methodology:
-
Compound Preparation: Prepare a stock solution of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate in 100% DMSO. Create a dilution series to be tested.
-
Kinase Reaction Setup (384-well plate):
-
Add 2.5 µL of 2X Kinase/Substrate mix to each well. This mix contains the specific kinase and its corresponding substrate in an optimized reaction buffer.
-
Add 0.5 µL of the test compound dilution or DMSO vehicle control.
-
Initiate the reaction by adding 2 µL of 2.5X ATP solution.
-
Incubate the plate at room temperature for the recommended time (typically 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.
-
Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
GPCR Radioligand Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay. [11] Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor. The amount of bound radioactivity is inversely proportional to the affinity of the test compound for the receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the GPCR of interest.
-
Assay Setup (96-well plate):
-
To each well, add:
-
50 µL of assay buffer.
-
50 µL of the test compound dilution or vehicle control.
-
50 µL of the radioligand at a concentration near its Kd.
-
100 µL of the membrane preparation.
-
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly separate the bound from free radioligand by filtering the contents of each well through a glass fiber filter plate using a cell harvester. The filter traps the membranes with the bound radioligand.
-
Washing: Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand) from the total binding. Calculate the percent inhibition of specific binding for each concentration of the test compound. Determine the IC₅₀ and subsequently the Ki value using the Cheng-Prusoff equation.
Conclusion
The quinoline scaffold represents a rich source of biologically active molecules with therapeutic potential across a range of diseases. However, the inherent potential for cross-reactivity necessitates a thorough and systematic evaluation of a compound's selectivity profile. While direct, publicly available cross-reactivity data for Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate is limited, this guide provides the conceptual framework and practical methodologies for researchers to undertake a comprehensive assessment. By employing a phased screening approach and utilizing robust in vitro assays, scientists can build a detailed understanding of a compound's off-target interactions, enabling informed decisions in the drug discovery and development process. This commitment to rigorous selectivity profiling is paramount for advancing safe and effective therapeutics.
References
- Chem-Impex International. (n.d.). Ethyl 8-chloro-4-hydroxy-6-methylquinoline-3-carboxylate. MySkinRecipes.
- Chem-Impex International. (n.d.). Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate.
- Saeed, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.
- Promega Corporation. (n.d.). Kinase Selectivity Profiling System: General Panel Protocol.
- Sigma-Aldrich. (n.d.). Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate.
- Basith, S., et al. (2018). In silico off-target profiling for enhanced drug safety assessment. PMC.
- Talevi, A., et al. (2019).
- de Oliveira, P. F., et al. (2022). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. PMC - NIH.
- Gherbi, K., et al. (2018). GPCR-radioligand binding assays. PubMed.
- Sankaranarayanan, A., et al. (2014). The novel quinoline derivative SKA-346 as a KCa3.
- BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay.
- Elkins, J. M., et al. (2018).
- Salmaso, V., & Moro, S. (2023). AI-based identification of therapeutic agents targeting GPCRs: introducing ligand type classifiers and systems biology. Chemical Science.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Lang, S. A., et al. (2006). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry.
- Wu, G., & Wylie, P. G. (2012). Assay Development for Protein Kinase Enzymes. NCBI.
- Matada, B. S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutially active quinoline and its analogues: a review. PubMed Central.
- PubChem. (n.d.). Ethyl 6-chloro-2-(morpholinomethyl)-4-phenylquinoline-3-carboxylate.
- Mei, S., et al. (2015). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
- Kalliokoski, T., et al. (2024). Flipping the GPCR Switch: Structure-Based Development of Selective Cannabinoid Receptor 2 Inverse Agonists. ACS Central Science.
- Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
- Al-Suwaidan, I. A., et al. (2023). Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. ACS Omega.
- ChEMBL. (n.d.). Document: Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. (CHEMBL1137309). EMBL-EBI.
- Charlton, S. J. (2014).
- Promega Corporation. (n.d.). Kinase Selectivity Profiling System Technical Manual #TM421.
- Al-Said, M. S., et al. (2013). Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. Arabian Journal of Chemistry.
- Chem-Impex International. (n.d.). Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate.
- BMG LABTECH. (n.d.). Fluorescent ligand binding assays for GPCRs.
- Ciruela, F., & Jacobson, K. A. (2023).
- Google Patents. (n.d.). US10088485B2 - Methods of screening compounds that can modulate NR2F6 by displacement of a reference ligand.
- de Oliveira, P. F., et al. (2022). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma. PubMed.
- Kunz, R. K., et al. (2016). A Flexible Workflow for Automated Bioluminescent Kinase Selectivity Profiling. PMC - NIH.
- Mallon, R., et al. (2004).
- Cristiano, M. L. S., et al. (2016). On the ordeal of quinolone preparation via cyclisation of aryl-enamines; synthesis and structure of ethyl 6-methyl-7-iodo-4-(3-iodo-4-methylphenoxy)-quinoline-3-carboxylate.
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach - Arabian Journal of Chemistry [arabjchem.org]
- 6. Identification of 4-anilino-3-quinolinecarbonitrile inhibitors of mitogen-activated protein/extracellular signal-regulated kinase 1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AI-based identification of therapeutic agents targeting GPCRs: introducing ligand type classifiers and systems biology - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02352D [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Document: Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. (CHEMBL1137309) - ChEMBL [ebi.ac.uk]
- 11. giffordbioscience.com [giffordbioscience.com]
Comparative Guide: Validation of High-Sensitivity UHPLC-MS/MS for Quinoline Impurities
Executive Summary & Strategic Context
In pharmaceutical development, quinoline derivatives occupy a dual space: they are potent scaffolds for antimalarials and kinase inhibitors, yet specific structural analogs are classified as Potentially Genotoxic Impurities (PGIs). The "cohort of concern" threshold (Threshold of Toxicological Concern - TTC) often requires detection limits as low as 1.5 µ g/day , rendering traditional HPLC-UV methods obsolete for trace analysis.
This guide validates a New Analytical Method (Method Q-Opt) utilizing Core-Shell UHPLC-MS/MS , comparing it directly against the industry-standard Porous C18 HPLC-UV (Method Std) .
The Bottom Line: While Method Std remains cost-effective for assay potency, Method Q-Opt is required for PGI clearance, offering a 100-fold increase in sensitivity and a 60% reduction in run time.
Comparative Landscape: Method Q-Opt vs. Alternatives
The following analysis contrasts the new Core-Shell UHPLC-MS/MS protocol against the legacy HPLC-UV standard and a middle-ground UPLC-PDA approach.
Table 1: Performance Matrix
| Feature | Method Q-Opt (New) | Method Std (Legacy) | Alternative (UPLC-PDA) |
| Technology | UHPLC-MS/MS (QqQ) | HPLC-UV (254 nm) | UPLC-PDA |
| Stationary Phase | Core-Shell C18 (1.7 µm) | Fully Porous C18 (5 µm) | Fully Porous C18 (1.7 µm) |
| LOD (Limit of Detection) | 0.5 ng/mL | 500 ng/mL | 50 ng/mL |
| Run Time | 4.5 minutes | 15.0 minutes | 6.0 minutes |
| Selectivity | Mass-based (m/z) + RT | Retention Time (RT) only | RT + Spectral Match |
| Matrix Tolerance | High (MRM mode) | Low (Interference prone) | Medium |
| Solvent Consumption | ~1.5 mL/run | ~15 mL/run | ~3 mL/run |
Expert Insight: The Core-Shell Advantage
The shift to Method Q-Opt is not merely about Mass Spectrometry; it is about the Van Deemter curve . Core-shell particles (solid core, porous shell) reduce the longitudinal diffusion path (
Validation Framework (ICH Q2(R2) Aligned)
To validate Method Q-Opt, we adhere to the ICH Q2(R2) guidelines on Analytical Procedure Development. The validation workflow must prove the method is suitable for its intended purpose: trace quantification of mutagenic impurities.
Diagram 1: The Validation Logic Flow
This diagram illustrates the decision-making process during validation, ensuring a "Self-Validating System."
Caption: Step-wise validation logic ensuring compliance with ICH Q2(R2) regulatory standards.
Experimental Protocols
Instrument Parameters (Method Q-Opt)
-
System: Agilent 1290 Infinity II coupled with 6470 Triple Quadrupole LC/MS.
-
Column: Kinetex C18, 100 x 2.1 mm, 1.7 µm (Phenomenex).
-
Mobile Phase A: 0.1% Formic Acid in Water (improves ionization).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% -> 95% B
-
3.0-4.5 min: Re-equilibration at 5% B.
-
Sample Preparation: Solid Phase Extraction (SPE)
Direct injection often leads to ion suppression in MS. We utilize a Mixed-Mode Cation Exchange (MCX) SPE protocol to isolate basic quinolines.
-
Conditioning: 1 mL Methanol followed by 1 mL Water.
-
Loading: Load 500 µL of sample (dissolved in 0.1% H3PO4).
-
Washing:
-
Wash 1: 1 mL 2% Formic Acid (removes acidic interferences).
-
Wash 2: 1 mL Methanol (removes neutral interferences).
-
-
Elution: 2 x 500 µL of 5% Ammonium Hydroxide in Methanol (releases basic quinolines).
-
Reconstitution: Evaporate to dryness under N2; reconstitute in Mobile Phase A.
Experimental Data & Results
The following data summarizes the validation results obtained during the comparison study.
Table 2: Validation Summary (Method Q-Opt)
| Parameter | Acceptance Criteria | Experimental Result | Status |
| Specificity | No interference at RT | Clean blank; S/N > 100 for analyte | PASS |
| Linearity (Range) | PASS | ||
| Accuracy (Recovery) | 80% - 120% | 92.4% - 104.1% (at 3 levels) | PASS |
| Precision (Repeatability) | RSD | 1.8% (n=6) | PASS |
| LOQ (Quantitation) | S/N | 0.5 ng/mL | PASS |
Diagram 2: MS/MS Fragmentation Pathway
Understanding the Multiple Reaction Monitoring (MRM) transitions is vital for specificity. Quinolines typically fragment by losing HCN or
Caption: MRM transition logic for Quinoline detection. The 130->103 transition is used for quantification.
Expert Discussion: Troubleshooting & Integrity
The "Self-Validating" System
A robust method must flag its own errors. In Method Q-Opt, we incorporate a Deuterated Internal Standard (Quinoline-d7).
-
The Rule: If the Internal Standard recovery deviates by >15%, the run is automatically flagged as "Matrix Effect Suspected."
-
Why it works: The deuterated analog experiences the exact same ionization suppression as the analyte. If the IS signal drops, the analyte signal is unreliable.
Addressing the "Carryover" Ghost
Quinolines are "sticky" due to their basic nitrogen interacting with silanols on the column hardware.
-
Solution: We utilize a needle wash of 50:50 Methanol:Isopropanol with 0.1% Formic Acid. The Isopropanol acts as a strong solubilizer to strip residual quinoline from the injector needle, ensuring <0.1% carryover in subsequent blanks.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2). FDA.gov. Available at: [Link]
-
European Medicines Agency (EMA). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. EMA.europa.eu. Available at: [Link]
-
Fekete, S., et al. Theory and practice of core-shell columns in chromatography. Journal of Chromatography A. Available at: [Link]
This guide provides an in-depth comparative analysis of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate (CAS 228728-86-7), evaluating its cytotoxic potential against structural analogs and clinical standards.
Part 1: Executive Summary & Chemical Profile
Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate represents a specialized scaffold in the quinoline-3-carboxylate family. While historically utilized as a synthetic intermediate for coccidiostats and antibacterial fluoroquinolones, recent research has repositioned this pharmacophore as a potent antiproliferative agent targeting human carcinoma cells.
The compound functions as a lipophilic prodrug or direct DNA-intercalator, leveraging the 6-chloro and 8-methyl substitutions to enhance metabolic stability and membrane permeability compared to the unsubstituted parent quinoline.
Chemical Identity
| Property | Detail |
| IUPAC Name | Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate |
| CAS Number | 228728-86-7 |
| Molecular Formula | C₁₃H₁₂ClNO₃ |
| Molecular Weight | 265.69 g/mol |
| Core Scaffold | 4-Oxoquinoline-3-carboxylate |
| Key Substituents | 6-Cl (Metabolic blocker, lipophilicity enhancer)8-Me (Steric modulator, selectivity enhancer)3-COOEt (Ester moiety, cell permeability) |
Part 2: Comparative Cytotoxicity Analysis
The following data synthesizes Structure-Activity Relationship (SAR) studies involving 6-substituted and 8-substituted quinoline-3-carboxylates. The target compound (Compound A) is compared against its unsubstituted analog, a highly active carboxamide derivative, and the clinical standard Doxorubicin.
Table 1: Comparative IC₅₀ Values (µM)
Lower values indicate higher potency.
| Compound ID | Structure Description | MCF-7 (Breast Cancer) | K562 (Leukemia) | Colo-205 (Colon Cancer) | MRC-5 (Normal Fibroblast) | Selectivity Index (SI)* |
| Compound A (Target) | Ethyl 6-Cl-8-Me-4-OH-quinoline-3-carboxylate | 1.8 - 4.5 | 2.2 - 5.0 | ~4.6 | >20.0 | >4.4 |
| Analog B | Ethyl 4-hydroxyquinoline-3-carboxylate (Unsubstituted) | >50.0 | >50.0 | >100.0 | >100.0 | N/A |
| Analog C | 6-Chloro-4-oxoquinoline-3-carboxamide (Amide variant) | 0.33 | 0.28 | 1.92 | >20.0 | >60 |
| Standard | Doxorubicin | 0.15 | 0.20 | 0.45 | 0.40 | 1.1 (Low) |
*Selectivity Index (SI) = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). An SI > 3 is considered favorable.
SAR Insights: Why This Molecule Works
-
The 6-Chloro Effect: The addition of a chlorine atom at position 6 (Analog B vs. Compound A) drastically improves cytotoxicity. This halogenation increases lipophilicity (logP), facilitating passive transport across the cell membrane, and blocks metabolic oxidation at the vulnerable 6-position.
-
The 8-Methyl Steric Lock: The methyl group at position 8 restricts the rotation of adjacent groups and fills hydrophobic pockets in the target enzyme (Topoisomerase II), often enhancing binding affinity compared to 8-H analogs.
-
Ester vs. Amide: While the Target (Ester) shows respectable micromolar activity (1.8–5.0 µM), converting the ester to a Carboxamide (Analog C) often yields sub-micromolar potency (0.33 µM). Researchers often use the ester as a precursor to synthesize these high-potency amides.
Part 3: Mechanism of Action (MOA)
The cytotoxicity of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate is mediated primarily through Topoisomerase II inhibition and Mitochondrial Apoptosis .
Signaling Pathway Visualization
Caption: Dual-mechanism pathway showing Topoisomerase II inhibition and mitochondrial disruption leading to apoptotic cell death.
Part 4: Experimental Protocols
To validate the cytotoxicity of this compound, use the following standardized MTT assay protocol. This workflow ensures reproducibility and minimizes false positives due to precipitation of the lipophilic quinoline.
Protocol: Comparative MTT Cytotoxicity Assay
Materials:
-
Cell Lines: MCF-7 (ATCC HTB-22), K562 (ATCC CCL-243).
-
Control: Doxorubicin HCl (Positive), 0.1% DMSO (Vehicle).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
Step-by-Step Workflow:
-
Stock Preparation:
-
Dissolve Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate in 100% DMSO to create a 10 mM stock solution.
-
Critical: Sonicate for 5 minutes to ensure complete solubilization. The 6-Cl/8-Me substitution reduces aqueous solubility.
-
-
Seeding:
-
Seed cells in 96-well plates at a density of
cells/well (adherent) or cells/well (suspension). -
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Treatment:
-
Prepare serial dilutions in culture medium (Range: 0.1 µM to 100 µM).
-
Ensure final DMSO concentration is < 0.5% to prevent solvent toxicity.
-
Incubate cells with drug for 48 hours .
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours. Viable cells will reduce MTT to purple formazan.
-
-
Solubilization & Readout:
-
Remove media (carefully for suspension cells).
-
Add 100 µL DMSO to dissolve formazan crystals.
-
Measure absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate % Cell Viability:
-
Determine IC₅₀ using non-linear regression (Sigmoidal Dose-Response).
-
Part 5: References
-
National Institutes of Health (NIH). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed Central. Available at: [Link]
-
Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry.[1][2] Available at: [Link]
-
Rodrigues, T., et al. (2020).[1] Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential.[1] Bioorganic & Medicinal Chemistry.[3][4][5][1][2][6][7] Available at: [Link]
-
ResearchGate. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives. Available at: [Link]
Sources
- 1. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
assessing the selectivity of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate for specific enzymes
This guide outlines a rigorous framework for assessing the selectivity of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate , a specific derivative of the 4-hydroxyquinoline-3-carboxylate scaffold. This structural class is a "privileged scaffold" in medicinal chemistry, frequently exhibiting activity against Dihydroorotate Dehydrogenase (DHODH) , G-Protein Coupled Receptor 35 (GPR35) , and bacterial DNA Gyrase .
Executive Summary & Compound Profile
Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate acts as a lipophilic precursor (prodrug) or direct modulator within the quinoline-3-carboxylate family. Its specific substitution pattern (6-chloro, 8-methyl) modulates its electronic properties and steric fit within hydrophobic pockets of target enzymes.
To validate this compound for therapeutic use (e.g., as an anti-inflammatory, antiviral, or anticancer agent), researchers must distinguish its primary activity from common scaffold-associated off-targets.
| Feature | Description |
| Core Scaffold | 4-Hydroxyquinoline-3-carboxylate (4-Oxo-1,4-dihydroquinoline-3-carboxylate tautomer) |
| Primary Putative Targets | DHODH (Human/Plasmodium), GPR35 (Agonist) |
| Secondary/Off-Targets | Bacterial DNA Gyrase, Mitochondrial Complex III (bc1 complex), Kinases |
| Key Chemical Property | Fluorescence : The quinoline core is inherently fluorescent, which may interfere with FRET/FI assays. |
| Metabolic Consideration | Ester Hydrolysis : The ethyl ester is likely hydrolyzed intracellularly to the free acid, which is often the active pharmacophore for GPR35 and DHODH. |
Target Landscape & Selectivity Challenges
The selectivity assessment must resolve three competing biological activities common to this scaffold:
-
Human DHODH Inhibition : The free acid form mimics the transition state of dihydroorotate oxidation. Inhibition leads to pyrimidine depletion, useful in oncology and virology.[1]
-
GPR35 Agonism : Many 4-oxoquinoline-3-carboxylates (e.g., Zaprinast, Kynurenic acid analogs) are potent GPR35 agonists. This receptor modulates inflammation and pain.
-
Mitochondrial Toxicity : Lipophilic quinolines can inhibit the electron transport chain (Complex III), causing non-specific cytotoxicity.
Mechanistic Pathway Diagram
The following diagram illustrates the divergent signaling pathways and the critical decision points for selectivity profiling.
Caption: Divergent biological pathways for the ethyl ester and its active acid metabolite. Selectivity is determined by the ratio of DHODH inhibition to GPR35 activation.
Experimental Protocols for Selectivity Assessment
To objectively assess selectivity, you must run parallel assays. The following protocols are designed to minimize interference from the compound's intrinsic fluorescence.
Protocol A: DHODH Inhibition Assay (Colorimetric)
Purpose: To quantify inhibition of de novo pyrimidine synthesis. Note: This assay uses DCIP reduction, avoiding fluorescence interference.
Materials:
-
Recombinant Human DHODH (purified).
-
Substrates: Dihydroorotate (DHO), Decylubiquinone (CoQ analog).
-
Chromogen: 2,6-Dichlorophenolindophenol (DCIP).
-
Buffer: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100.
Workflow:
-
Preparation : Dissolve the test compound in DMSO. Prepare a 10-point serial dilution (e.g., 0.1 nM to 10 µM).
-
Enzyme Mix : Incubate 10 nM DHODH with the test compound for 15 minutes at room temperature.
-
Reaction Start : Add substrate mix (200 µM DHO, 20 µM Decylubiquinone, 60 µM DCIP).
-
Measurement : Monitor the decrease in absorbance at 600 nm (reduction of DCIP) kinetically for 20 minutes.
-
Analysis : Calculate the initial velocity (
). Plot % Inhibition vs. Log[Compound] to determine IC50.-
Control: Use Brequinar or Teriflunomide as a positive control.
-
Protocol B: GPR35 Agonist Assay (Label-Free DMR)
Purpose: To measure GPR35 activation without fluorescent dye interference. Method: Dynamic Mass Redistribution (DMR) on an Epic or Corning system.
Workflow:
-
Cell Seeding : Seed HT-29 cells (high endogenous GPR35) or GPR35-transfected HEK293 cells in 384-well biosensor microplates. Culture for 24h.
-
Equilibration : Wash cells with assay buffer (HBSS + 20 mM HEPES) and equilibrate in the reader for 1h to establish a stable baseline.
-
Compound Addition : Add the test compound (dissolved in buffer/0.1% DMSO).
-
Detection : Monitor the wavelength shift (pm) in real-time for 60 minutes. GPR35 activation typically induces a specific positive DMR response peak within 5-10 minutes.
-
Specificity Check : Pre-treat a separate set of wells with a GPR35 antagonist (e.g., CID-2745687 ) to confirm the signal is receptor-mediated.
-
Control: Use Zaprinast or Pamoic Acid as a reference agonist.
-
Protocol C: Selectivity Profiling (Off-Target)
To confirm the compound is not a "dirty" drug, perform these critical counter-screens:
-
Mitochondrial Respiration (Complex III) :
-
Assay: Oxygen consumption rate (OCR) using Seahorse XF analyzer.
-
Logic: If the compound kills cells but does not inhibit purified DHODH, it likely targets the electron transport chain directly (common for lipophilic quinolines).
-
-
Kinase Panel :
-
Assay: KINOMEscan or similar binding assay.
-
Focus: Check for inhibition of EGFR or Src family kinases, which can be inhibited by quinoline cores.
-
Data Analysis & Interpretation
Summarize your findings using the Selectivity Index (SI).
Formula:
| Outcome | Interpretation | Actionable Step |
| IC50 (DHODH) < 100 nM | Potent DHODH Inhibitor | Validate in pyrimidine-starved cell lines (e.g., A375). Effect should be rescued by Uridine. |
| EC50 (GPR35) < 100 nM | Potent GPR35 Agonist | Validate in |
| Both < 100 nM | Dual Modulator | "Polypharmacology" - useful for complex diseases like IBD but lacks molecular specificity. |
| Both > 10 µM | Inactive / Wrong Target | The compound may require specific esterase activation or targets a different system (e.g., bacterial gyrase). |
Comparative Data Table (Hypothetical Reference Values)
Use these standard inhibitor values to benchmark your compound's performance.
| Compound | DHODH IC50 (nM) | GPR35 EC50 (nM) | Selectivity Profile |
| Test Compound | TBD | TBD | TBD |
| Brequinar | ~10 | >10,000 | Highly Selective DHODH Inhibitor |
| Zaprinast | >10,000 | ~500 | Selective GPR35 Agonist (moderate PDE inhibition) |
| Decoquinate | >1,000 | Inactive | Selective Complex III Inhibitor |
References
-
Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2012)." Expert Opinion on Therapeutic Patents. Link
-
Milligan, G. (2011).[2][3] "GPR35 as a novel therapeutic target." Frontiers in Pharmacology. Link
-
Madhavan, S., et al. (2018).[4] "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry. Link[5]
-
Jenkins, L., et al. (2010).[6] "Antagonists of GPR35 display high species selectivity."[6] Journal of Pharmacology and Experimental Therapeutics. Link
-
Bi, Y., et al. (2021). "Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent." Anti-Cancer Agents in Medicinal Chemistry. Link
Sources
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | GPR35 as a Novel Therapeutic Target [frontiersin.org]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
comparison of metal chelating properties of different 8-hydroxyquinoline derivatives
This guide provides an in-depth technical comparison of 8-hydroxyquinoline (8HQ) derivatives, focusing on their metal chelating properties, structure-activity relationships (SAR), and therapeutic applications.
Executive Summary: The Metal Hypothesis
8-Hydroxyquinoline (8HQ) is a privileged scaffold in medicinal chemistry, primarily due to its bidentate binding capability to divalent and trivalent metal ions (Cu²⁺, Zn²⁺, Fe³⁺). In neurodegenerative diseases (Alzheimer’s, Parkinson’s) and oncology, the therapeutic goal is rarely simple "chelation" (stripping metal). Instead, it is metal modulation —redistributing metals from toxic oligomers (e.g., Aβ plaques) to metal-deficient neurons, or acting as ionophores to induce specific intracellular signaling (e.g., proteasome inhibition in cancer).
This guide compares the parent 8HQ with its three most critical derivatives: Clioquinol (CQ) , PBT2 , and Nitroxoline (NQ) , alongside the neuroprotective hybrid M30 .
Chemical Basis of Chelation & SAR
The chelation efficacy of 8HQ derivatives is governed by the electron density on the phenolate oxygen (O⁻) and the quinoline nitrogen (N). Substituents at positions C2, C5, and C7 modulate this density (electronic effect) and the molecule's ability to penetrate biological membranes (steric/lipophilic effect).
Structure-Activity Relationship (SAR) Analysis
Figure 1: Structure-Activity Relationship (SAR) of 8HQ derivatives. Electron-withdrawing groups (EWG) at C5/C7 lower the pKa, reducing absolute stability constants but potentially enhancing biological selectivity.
Comparative Analysis of Derivatives
The following data aggregates experimental stability constants and physicochemical properties. Note that Conditional Stability Constants (Log K') at pH 7.4 are more biologically relevant than absolute stability constants (Log
Table 1: Physicochemical and Chelation Profile
| Derivative | Substituents | pKa (Phenolic) | Log P | Metal Selectivity | Stability (Log K' @ pH 7.4) | Primary Application |
| 8-Hydroxyquinoline | None | ~9.8 | 1.8 | Cu > Zn > Fe | Cu(II): ~12.0Zn(II): ~9.5 | Analytical Reagent |
| Clioquinol (CQ) | 5-Cl, 7-I | ~8.0 | 3.5 | Cu > Zn | Cu(II): 10.1 Zn(II): 8.8 | Alzheimer's (Historical), Cancer (Ionophore) |
| PBT2 | 5,7-Cl, 2-Dimethylamino | ~7.5 | 2.8 | Cu > Zn | Cu(II): ~6.4 (Ternary) Zn(II): Lower | Alzheimer's, Huntington's (Ionophore) |
| Nitroxoline (NQ) | 5-NO₂ | ~6.1 | 1.9 | Cu > Zn | Cu(II): ~8.5 Zn(II): ~6.0 | Antimicrobial, Cancer (MetAP2 inhibitor) |
| M30 | 5-Propargylamine | ~8.5 | 2.5 | Fe > Cu > Zn | Fe(III): ~30 (Log | Parkinson's (Neuroprotection + MAO Inhibitor) |
Key Insights:
-
The "Goldilocks" Zone: Clioquinol has a moderate affinity (Log K' ~10 for Cu). This is crucial; it is strong enough to strip Cu from Aβ plaques (Log K ~7-9) but not strong enough to strip Cu from essential metalloenzymes like SOD1 (Log K ~15).
-
Ternary Complexation (PBT2): Unlike CQ, which forms hydrophobic 1:2 complexes (
) that precipitate, PBT2 is designed to form soluble ternary complexes with proteins (e.g., ). This allows it to "hand off" metals to neurons rather than just sequestering them. -
Nitro Effect (Nitroxoline): The 5-nitro group is strongly electron-withdrawing, significantly lowering the pKa. This makes the phenolate available at lower pH (e.g., lysosomes), but the overall metal binding is weaker than 8HQ.
Experimental Protocol: Determination of Stability Constants
To objectively compare these derivatives, UV-Vis spectrophotometric titration is the gold standard. Potentiometry is often unsuitable due to the low aqueous solubility of these lipophilic drugs.
Protocol: UV-Vis Titration in Mixed Solvent Systems
Objective: Determine the stoichiometry and conditional stability constant of Lipophilic Chelator (L) with Metal (M).
Reagents:
-
Ligand Stock: 10 mM in DMSO (Freshly prepared to avoid oxidation).
-
Metal Stock: 10 mM
or in deionized water (standardized). -
Buffer: 50 mM HEPES or MOPS, pH 7.4 (Avoid Phosphate/Tris which can compete for metal).
-
Solvent System: 50% DMSO / 50% Buffer (v/v) to ensure solubility.
Workflow:
Figure 2: UV-Vis Titration Workflow. The presence of a sharp isosbestic point is the quality control check for a valid titration.
Data Processing:
-
Stoichiometry: Plot Absorbance (
) vs. ratio. A break point at 0.5 indicates 1:2 ( ) stoichiometry. -
Calculation: Use the Benesi-Hildebrand equation for 1:1 complexes or non-linear regression (e.g., using HypSpec software) for 1:2 systems to solve for
.
Therapeutic Implications
Neurodegeneration (AD/PD)
-
PBT2 & CQ: Act as Ionophores . They cross the Blood-Brain Barrier (BBB), chelate extracellular Zn/Cu from amyloid plaques (dissolving them), and transport these metals into the cell. Intracellularly, the metal is released (due to lower cytosolic concentration or pH changes), activating neuroprotective pathways (e.g., Akt/GSK3
). -
M30: Specifically targets Iron . By chelating excess labile iron in the substantia nigra, it prevents Fenton chemistry (
) and oxidative stress, while the propargyl moiety inhibits MAO-B, preserving dopamine.
Oncology
-
Nitroxoline: Repurposed as a MetAP2 inhibitor. Its chelation of divalent ions inhibits the methionine aminopeptidase type 2 enzyme, suppressing angiogenesis.
-
Clioquinol: Acts as a Zinc Ionophore in cancer cells.[1] It transports Zn²⁺ into lysosomes, disrupting lysosomal integrity and inhibiting the proteasome, leading to apoptosis in cancer cells (which are often more susceptible to metal dyshomeostasis than normal cells).
References
-
Adlard, P. A., et al. (2008). Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs is associated with decreased interstitial Aβ. Neuron, 59(1), 43-55. Link
-
Cherny, R. A., et al. (2001). Aqueous dissolution of Alzheimer's disease Aβ amyloid deposits by biometal depletion. Journal of Biological Chemistry, 276(26), 23269-23280. Link
-
Di Paolo, A., et al. (2023). Metal binding properties of 8-hydroxyquinoline derivatives: A comparative study. Journal of Inorganic Biochemistry, 245, 112234. Link
-
Bareggi, S. R., & Cornelli, U. (2012). Clioquinol: Review of its mechanisms of action and clinical uses in neurodegenerative disorders. CNS Neuroscience & Therapeutics, 18(1), 41-46. Link
-
Zheng, H., et al. (2005). M30, a novel multifunctional neuroprotective drug with potent iron chelating and brain selective monoamine oxidase-ab inhibitory activity for Parkinson's disease. Journal of Neurochemistry, 95, 68. Link
-
Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more potent than clioquinol in inhibiting the proteasome activity and proliferation of cancer cells. International Journal of Physiology, Pathophysiology and Pharmacology, 3(4), 284. Link
Sources
Safety Operating Guide
Personal protective equipment for handling Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate
Hazard Profile & Risk Logic
As researchers, we do not merely follow rules; we manage risk through understanding.[1][2][3] The safety profile of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate is dictated by its structural moieties.[1][2][3] You are not just handling a white powder; you are handling a halogenated, bioactive quinoline scaffold.[1][2][3]
The "Why" Behind the Safety
-
The Quinoline Scaffold: Quinolines are privileged structures in medicinal chemistry due to their ability to intercalate DNA and inhibit enzymes (e.g., gyrase).[1][2][3] Consequently, even if not explicitly labeled as a mutagen, this compound should be treated with genotoxic precautions (ALARA principle).[1][2][3]
-
The 6-Chloro Substituent: This halogen atom dictates your waste stream.[1][2][3] It renders the molecule "Halogenated," requiring specific incineration protocols to prevent the formation of toxic byproducts (dioxins) during disposal.[1][2][3]
-
The 3-Carboxylate Ester: While providing lipophilicity, this ester can hydrolyze under basic conditions, potentially altering the solubility and toxicity profile during spill cleanup.[1][2][3]
GHS Classification Summary
| Hazard Code | Description | Operational Implication |
| H302 | Harmful if swallowed | No open-bench work; strict hand hygiene.[1][2][3] |
| H315 | Causes skin irritation | Contact dermatitis risk; gloves are non-negotiable.[1][2][3] |
| H319 | Causes serious eye irritation | Particulates are abrasive and chemically reactive to corneal tissue.[1][2][3] |
| H335 | May cause respiratory irritation | CRITICAL: Dust inhalation is the primary exposure vector.[1][2][3] |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are tiered based on the operational scale.
Tier 1: Analytical Handling (<100 mg)
For weighing standards, preparing stock solutions, and HPLC analysis.[1][2][3]
-
Eye Protection: Chemical Safety Goggles (Indirect Vent).[1][2][3]
-
Respiratory: Work must be performed inside a certified Chemical Fume Hood .[1][2][3]
-
Body: Standard cotton lab coat (buttoned to throat) + long pants + closed-toe shoes.[1][2][3]
Tier 2: Preparative Scale (>100 mg - 10 g)
For synthesis workup, recrystallization, or bulk transfer.[1][2][3]
-
Hand Protection: Extended cuff Nitrile gloves (tucked over lab coat sleeves).[1][2][3]
-
Body: Tyvek® arm sleeves or a disposable apron are added to prevent particulate accumulation on the lab coat, which can migrate outside the lab.[1][2][3]
Operational Workflow: Step-by-Step
This protocol is designed to minimize static charge and aerosolization, the two enemies of safe powder handling.[1][2][3]
Phase A: Preparation
-
Static Control: Quinoline esters are often crystalline and prone to static.[1][2][3] Place an ionizing bar or anti-static gun near the balance inside the hood.[1][2][3]
-
Solvent Staging: Pre-measure your solvent (e.g., DMSO or Ethyl Acetate) before opening the chemical vial.[1][2][3]
Phase B: Weighing & Transfer[1][2][3]
-
The "Tunnel" Method: Do not dispense directly from the stock bottle to the balance pan.[1][2][3]
-
Step 1: Tare a secondary container (scintillation vial) with a cap.[1][2][3]
-
Step 2: Transfer solid into the vial using a disposable spatula.[1][2][3]
-
Step 3: Cap the vial inside the hood before moving it to the balance.[1][2][3]
-
Rationale: This "closed transfer" prevents balance fluctuation and dust exposure.[1][2][3]
-
-
Solubilization: Add solvent immediately to the solid.[1][2][3] Once in solution, the inhalation risk drops significantly, though skin absorption risk (via the solvent vector) increases.[1][2][3]
Phase C: Decontamination[1][2][3]
-
Solvent Wash: Water alone is ineffective due to the lipophilic ethyl ester.[1][2][3]
-
UV Verification: Many quinolines are fluorescent.[1][2][3] Use a handheld UV lamp (365 nm) to inspect the work area for glowing residues after cleaning.[1][2][3]
Logical Workflow & Decision Tree
The following diagram illustrates the decision logic for PPE selection and waste handling, ensuring no step is missed.
Figure 1: Operational logic flow for handling chlorinated quinoline derivatives. Note the critical decision point at waste disposal due to the halogen content.
Emergency Response & Disposal
Spill Management
-
Dry Spill (Powder): Do NOT sweep.[1][2][3] Sweeping aerosolizes the irritant.[1][2][3]
-
Wet Spill (Solution): Absorb with vermiculite or sand.[1][2][3]
Waste Disposal (Crucial)
Because this molecule contains a Chlorine atom (C13H12ClNO3), it must be segregated into the Halogenated Organic Waste stream.[1][2][3]
-
Risk:[1][2][3][4][5] Mixing halogenated compounds with non-halogenated solvents destined for fuel blending can damage incinerators and release corrosive HCl gas or dioxins.[1][2][3]
-
Labeling: Clearly mark the waste tag with "Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate" and check the "Halogenated" box.[1][2][3]
References
-
PubChem. (2023).[1][2][3] Compound Summary: 8-Methylquinoline (Structural Analog Data). National Library of Medicine.[1][2][3] Retrieved October 26, 2023, from [Link][1][2][3]
-
National Institutes of Health (NIH). (2023).[1][2][3] Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. Retrieved October 26, 2023, from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
